Product packaging for (S)-Phenylephrine Hydrochloride(Cat. No.:CAS No. 939-38-8)

(S)-Phenylephrine Hydrochloride

Cat. No.: B042829
CAS No.: 939-38-8
M. Wt: 203.66 g/mol
InChI Key: OCYSGIYOVXAGKQ-SBSPUUFOSA-N
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Description

Historical Perspectives in Pharmacological Investigation

The study of phenylephrine (B352888) dates back to the early 20th century, with its introduction into medical use in the 1930s. patsnap.com Initially, and for many decades, phenylephrine was likely used and studied as a racemic mixture, a combination of both (R) and (S) enantiomers. The growing appreciation for the role of chirality in drug action from the mid to late 20th century onwards led to more focused investigations into the individual enantiomers of many drugs, including phenylephrine.

A significant aspect of the historical investigation into phenylephrine revolves around its mechanism of action. For a long time, it was considered a "canonised" direct-acting α1-adrenoceptor agonist. nih.gov However, more recent research has challenged this view, suggesting that the pharmacological effects of phenylephrine may be, at least in part, indirect and mediated by the release of noradrenaline from sympathetic nerve terminals. nih.gov This ongoing debate highlights the evolving understanding of this compound's pharmacology.

Scope and Significance of Research on (S)-Phenylephrine Hydrochloride

The primary significance of research on this compound lies in the context of stereoselectivity and its implications for drug development and safety. The investigation of this "inactive" isomer is not merely an academic exercise but serves several important research purposes:

Understanding Adrenergic Receptor Binding: By comparing the binding affinity and functional activity of (S)-phenylephrine with its (R)-counterpart, researchers can gain valuable insights into the three-dimensional structure of the alpha-1 adrenergic receptor's binding pocket. The significant difference in activity between the two enantiomers underscores the precise stereochemical requirements for receptor activation.

Ensuring Chiral Purity: For pharmaceutical preparations containing (R)-phenylephrine, the presence of the (S)-enantiomer is considered an impurity. Research into the synthesis and analysis of (S)-phenylephrine is therefore essential for developing and validating methods to ensure the chiral purity of the active pharmaceutical ingredient (API). This is a critical aspect of quality control in drug manufacturing.

Investigating Potential Off-Target Effects: While considered inactive at the alpha-1 adrenergic receptor, it is important for researchers to investigate whether (S)-phenylephrine has any other, perhaps weaker, pharmacological effects at other receptors or if it can influence the activity of the (R)-enantiomer.

Tool in Pharmacological Research: Pure (S)-phenylephrine can be used as a negative control in experiments designed to study the effects of the (R)-enantiomer. This allows scientists to definitively attribute the observed pharmacological effects to the (R)-isomer and rule out any non-specific actions.

Recent scrutiny of the efficacy of orally administered phenylephrine as a nasal decongestant by regulatory bodies has further highlighted the importance of rigorous pharmacological investigation. pharmacist.comdrugs.com An FDA advisory committee concluded that oral phenylephrine is ineffective for this indication, in part due to extensive first-pass metabolism. pharmacist.comdrugs.com This development underscores the need for a complete understanding of all aspects of a drug's pharmacology, including the properties of its individual stereoisomers.

Interactive Data Table: Properties of Phenylephrine Enantiomers

Property(R)-Phenylephrine HydrochlorideThis compound
Primary Activity Selective α1-adrenergic agonistLargely inactive at α1-adrenergic receptors
Common Use Active pharmaceutical ingredientPrimarily a subject of research and a chiral impurity
Receptor Selectivity High affinity for α1-adrenergic receptorsLow to negligible affinity for α1-adrenergic receptors

Detailed Research Findings on Phenylephrine Stereoselectivity

Research AreaKey Findings
Receptor Binding Assays Studies consistently demonstrate that the (R)-enantiomer of phenylephrine has a significantly higher binding affinity for α1-adrenergic receptors compared to the (S)-enantiomer.
Functional Assays In functional assays measuring vasoconstriction or other physiological responses mediated by α1-adrenergic receptors, the (R)-enantiomer is shown to be a potent agonist, while the (S)-enantiomer exhibits little to no activity.
Synthesis and Resolution A significant body of research is dedicated to the stereoselective synthesis of (R)-phenylephrine to avoid the formation of the (S)-isomer, as well as methods for the resolution of racemic mixtures. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14ClNO2 B042829 (S)-Phenylephrine Hydrochloride CAS No. 939-38-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(1S)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYSGIYOVXAGKQ-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=CC=C1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@H](C1=CC(=CC=C1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70917237
Record name 3-[1-Hydroxy-2-(methylamino)ethyl]phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70917237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939-38-8
Record name (+)-Phenylephrine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[1-Hydroxy-2-(methylamino)ethyl]phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70917237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENYLEPHRINE HYDROCHLORIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95T627AGR3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Pharmacology of S Phenylephrine Hydrochloride

Adrenergic Receptor Interaction Studies

The pharmacological effects of (S)-Phenylephrine Hydrochloride are primarily mediated through its interaction with adrenergic receptors. Extensive research has been conducted to characterize its binding affinity and functional activity at various adrenergic receptor subtypes.

Alpha-1 Adrenergic Receptor Agonism

This compound is a potent and selective agonist of α1-adrenergic receptors. apexbt.com This agonism is the principal mechanism underlying its physiological effects. nih.govpatsnap.comdrugbank.com The activation of these receptors, which are widespread on the smooth muscle of blood vessels, initiates a cascade of intracellular events. patsnap.com

This compound demonstrates distinct binding affinities and activation potentials for the different subtypes of the alpha-1 adrenergic receptor. Studies have quantified these interactions, revealing a degree of selectivity. The pKi values, which represent the negative logarithm of the inhibition constant (Ki), indicate the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity. The pEC50 values represent the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response and indicate the potency of the agonist.

Research has shown that this compound has pKi values of 5.86 for the α1D subtype, 4.87 for the α1B subtype, and 4.70 for the α1A subtype. rndsystems.com Other studies have reported similar findings, with pKi values of 4.87 for α1B, 4.70 for α1C, and 5.86 for αA/D receptors. apexbt.com In terms of functional activation, the pEC50 values for activating cloned α1-adrenergic receptor subtypes have been determined to be 7.01 for αA/D, 6.77 for α1C, and 6.47 for α1B receptors. apexbt.com

Binding Affinity and Functional Potency of this compound at α1-Adrenergic Receptor Subtypes
Receptor SubtypepKi Value apexbt.comrndsystems.compEC50 Value apexbt.com
α1A/D5.867.01
α1B4.876.47
α1C4.706.77

The activation of alpha-1 adrenergic receptors by this compound initiates a well-defined intracellular signaling pathway. patsnap.com This process begins with the coupling of the activated receptor to a heterotrimeric G-protein, specifically of the Gq alpha subunit type. patsnap.comyoutube.com

The activated Gq alpha subunit then stimulates the enzyme Phospholipase C (PLC). patsnap.complos.org PLC acts on the membrane phospholipid, Phosphatidylinositol 4,5-bisphosphate (PIP2), cleaving it into two second messengers: Inositol (B14025) Trisphosphate (IP3) and Diacylglycerol (DAG). patsnap.comyoutube.complos.org

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic (or sarcoplasmic) reticulum, which functions as an intracellular calcium store. patsnap.comyoutube.com This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm, leading to a rapid increase in intracellular calcium concentration. patsnap.com Simultaneously, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC). youtube.com The rise in intracellular calcium is a critical step that leads to the contraction of smooth muscle cells. patsnap.com

Investigations into Beta-Adrenergic Activity

This compound is generally considered to have minimal to no direct activity at beta-adrenergic receptors. nih.gov However, some studies have reported unexpected effects that may suggest an indirect or nuanced interaction. For instance, some research has noted β-adrenoceptor-mediated actions in human studies and immunosuppressive effects that are characteristic of beta-receptor activation. nih.gov These observations have led to the hypothesis that some of the effects of phenylephrine (B352888) may be indirect, possibly mediated by the release of norepinephrine (B1679862), which can then act on beta-adrenergic receptors. nih.gov It has been reported that propranolol, a nonselective beta-adrenergic antagonist, can enhance the vasoconstrictive effects of phenylephrine by inhibiting the sympathetic influence on the heart and blood vessels. nih.gov

Evaluation of Alpha-2 Adrenergic Receptor Involvement

While this compound's primary target is the alpha-1 adrenergic receptor, some evidence suggests a potential for interaction with alpha-2 adrenergic receptors. nih.gov It has been proposed that some of the unexpected pharmacological effects of phenylephrine could be attributed to the activation of α2-adrenoceptors, possibly through the release of norepinephrine which then acts on these receptors. nih.gov For example, phenylephrine has been observed to inhibit the stimulation-evoked release of serotonin (B10506) from the raphe nuclei through the activation of α2A receptors. nih.gov Additionally, under specific experimental conditions with high levels of nitric oxide, phenylephrine-induced vasodilation has been reported, a response that can be mediated by alpha-2 receptors. plos.org

Mechanisms of Vasoconstriction Induced by this compound

The principal physiological effect of this compound is vasoconstriction, which is a direct consequence of its alpha-1 adrenergic receptor agonism. patsnap.combayviewrx.com The binding of this compound to alpha-1 adrenergic receptors on vascular smooth muscle cells triggers the Gq protein-coupled signaling cascade as detailed previously. patsnap.complos.org

The resulting increase in intracellular calcium concentration is the key event that drives smooth muscle contraction. patsnap.com Calcium ions bind to calmodulin, and this calcium-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, which enables the cross-bridge cycling between actin and myosin filaments, leading to cell contraction and narrowing of the blood vessel lumen. nih.gov This vasoconstriction increases systemic vascular resistance. patsnap.com

In some contexts, such as topical application to the nasal mucosa, this vasoconstriction leads to a reduction in blood flow, which decreases swelling and congestion. patsnap.comdrugs.com

Direct Vascular Smooth Muscle Contraction

This compound brings about the contraction of vascular smooth muscle primarily through its interaction with α1-adrenergic receptors. patsnap.com This interaction initiates a cascade of intracellular events, starting with the activation of the Gq protein and phospholipase C. patsnap.com This, in turn, leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). patsnap.com The subsequent release of calcium ions from intracellular stores, triggered by IP3, elevates intracellular calcium levels, which is the direct stimulus for smooth muscle contraction and resulting vasoconstriction. patsnap.com This vasoconstrictive property is fundamental to its use in increasing blood pressure in hypotensive states. patsnap.com

Interestingly, some research suggests that the contractile response to phenylephrine in vascular smooth muscle may not be uniform. Studies on goat leg arteries have shown that while phenylephrine induces contraction in circular smooth muscle strips, it can cause relaxation in longitudinal smooth muscle strips. nih.gov This relaxation is thought to be mediated through the alpha-1D receptor subtype. nih.gov

Modulation of Specific Vascular Beds (e.g., Renal, Splanchnic, Cutaneous, Coronary Circulation)

The vasoconstrictive effects of this compound are not uniform across all vascular beds, leading to differential modulation of blood flow in various organs.

Renal Circulation: In the context of sepsis in animal models, both norepinephrine and phenylephrine have been shown to increase vascular perfusion pressure in the kidneys. nih.gov However, the administration of phenylephrine in septic rats previously treated with certain potassium channel blockers resulted in a significant reduction in renal blood flow, suggesting a complex interaction and potential for adverse renal effects under specific conditions. nih.gov

Splanchnic Circulation: Studies in septic shock patients have compared the effects of phenylephrine and norepinephrine on hepatosplanchnic perfusion. When used as a first-line vasopressor, phenylephrine did not appear to worsen hepatosplanchnic perfusion compared to norepinephrine. nih.gov This is a crucial consideration in the management of septic shock, where maintaining adequate blood flow to the gut is vital.

Cutaneous Circulation: Topically applied phenylephrine acts as a local vasoconstrictor in the skin. nih.gov This effect can alter the dermal absorption and local tissue distribution of other co-administered compounds. By reducing blood flow in the skin, phenylephrine can decrease the systemic absorption of other substances while increasing their local concentration in the underlying tissues. nih.gov

Coronary Circulation: In a porcine model, phenylephrine was found to have a less dramatic effect on coronary artery motion compared to norepinephrine. nih.gov While both agents increased blood pressure, norepinephrine significantly increased several motion parameters of the left anterior descending artery, whereas phenylephrine's effect was less pronounced. nih.gov Some studies in animal models and humans suggest that phenylephrine has minimal vasoconstricting effects on coronary arteries. researchgate.net

Ocular Pharmacodynamics and Mydriatic Mechanisms

This compound is widely used in ophthalmology for its mydriatic (pupil-dilating) and vasoconstrictive properties. nih.govreviewofoptometry.com

Radial Muscle Contraction and Pupil Dilation Pathways

The primary mechanism for phenylephrine-induced mydriasis is the direct stimulation of α1-adrenergic receptors located on the iris dilator (radial) muscle. reviewofoptometry.comdrugs.com This stimulation leads to the contraction of the radial muscle, which pulls the iris peripherally, resulting in pupil dilation. patsnap.comreviewofoptometry.com This effect is dose-dependent, with maximal mydriasis typically occurring within 20 to 90 minutes after topical application and recovery taking 3 to 8 hours. fda.gov The extent of mydriasis can be influenced by iris pigmentation, with darker irides often dilating more slowly. drugs.com

Ophthalmic Vasoconstriction Phenomena

In addition to its mydriatic effect, this compound causes vasoconstriction of the conjunctival blood vessels. nih.govdrugs.com This is achieved through its action on α1-adrenergic receptors in the arterioles of the conjunctiva. drugs.com This vasoconstriction reduces eye redness and is a key component of over-the-counter decongestant eye drops. reviewofoptometry.com This property is also utilized diagnostically to help differentiate between episcleritis and scleritis by observing the blanching (whitening) of the episcleral vessels upon application. reviewofoptometry.com

Neurochemical Modulation and Noradrenaline Release Studies

While primarily known as a direct α1-adrenergic agonist, emerging research indicates that this compound also possesses indirect sympathomimetic actions related to the release of noradrenaline.

Noradrenaline Transporter (NAT) Attenuation and Pharmacological Outcome

Recent research has challenged the classical understanding of (S)-Phenylephrine as a purely direct-acting α1-adrenoceptor agonist. nih.govresearchgate.net Studies have revealed a significant indirect component to its pharmacological effects, which is dependent on its interaction with the Noradrenaline Transporter (NAT) and subsequent release of noradrenaline (NA). nih.govresearchgate.net This section will delve into the detailed research findings that elucidate the role of NAT in mediating the effects of (S)-Phenylephrine.

To investigate the contribution of this indirect action, studies have utilized NAT inhibitors, such as nisoxetine, to attenuate the function of the transporter. nih.govresearchgate.net The findings from these experiments provide compelling evidence for the crucial role of NAT in the pharmacological profile of (S)-Phenylephrine.

Research Findings on NAT Attenuation

In ex vivo studies using mouse vas deferens, a tissue rich in noradrenergic innervation, the effects of (S)-Phenylephrine on NA release and smooth muscle contraction were examined in the presence and absence of the NAT inhibitor nisoxetine. nih.gov

(S)-Phenylephrine-Induced Noradrenaline Release

It was observed that (S)-Phenylephrine at concentrations ranging from 0.3 to 30 µM significantly increased the resting release of radiolabeled noradrenaline ([3H]NA) in a manner that was independent of extracellular calcium. nih.gov This calcium-independent release is a hallmark of transporter-mediated efflux, as opposed to vesicular release. The administration of prazosin (B1663645), an α1-adrenoceptor antagonist, did not affect the NA release evoked by (S)-Phenylephrine, further indicating that this release is not a consequence of α1-receptor activation but rather a direct interaction with NAT. nih.gov

Crucially, when NAT function was blocked by nisoxetine, the ability of (S)-Phenylephrine to evoke NA release was completely abolished. nih.govresearchgate.net This demonstrates that a functional noradrenaline transporter is essential for the indirect, NA-releasing effect of (S)-Phenylephrine.

Pharmacological Outcome: Smooth Muscle Contraction

The contractile response of smooth muscle to (S)-Phenylephrine was also profoundly affected by NAT inhibition. nih.gov In the absence of a NAT inhibitor, (S)-Phenylephrine induced robust, concentration-dependent contractions of the mouse vas deferens. nih.gov These contractions were significantly inhibited by the α1-adrenoceptor antagonist prazosin, indicating that the contractile response is ultimately mediated by α1-adrenoceptor stimulation. nih.gov

However, when the noradrenaline transporter was attenuated with nisoxetine, the contractile response to (S)-Phenylephrine was reduced by approximately 88%. nih.govresearchgate.net The small remaining contractile effect was sensitive to prazosin, suggesting it represents the direct, albeit minor, α1-agonist activity of (S)-Phenylephrine. nih.gov

These findings are summarized in the table below:

Condition(S)-Phenylephrine-Induced [3H]NA Release(S)-Phenylephrine-Induced Smooth Muscle Contraction
Control Significant, concentration-dependent increaseRobust, concentration-dependent contraction
With Prazosin (α1-antagonist) No effect on releaseInhibited
With Nisoxetine (NAT inhibitor) AbolishedReduced by ~88%

Interactive Data Table

The data underscores that the majority of the pharmacological effect of (S)-Phenylephrine on smooth muscle contraction is not due to its direct action on postsynaptic α1-adrenoceptors, but rather is an indirect consequence of the release of endogenous noradrenaline mediated by the noradrenaline transporter. nih.govresearchgate.net This off-target effect on NAT fundamentally recontextualizes the mechanistic pharmacology of (S)-Phenylephrine. nih.gov

Pharmacokinetic Research of S Phenylephrine Hydrochloride

Absorption Profiles and Influencing Factors

The absorption of (S)-Phenylephrine Hydrochloride is highly dependent on the method of administration, which in turn affects its bioavailability and the onset of its effects.

Comparative Bioavailability Across Research Models

The bioavailability of phenylephrine (B352888), which is the fraction of an administered dose of unchanged drug that reaches the systemic circulation, varies significantly depending on the route of administration. Oral bioavailability is notably low, primarily due to extensive metabolism before it reaches the systemic circulation. nih.govpatsnap.com

Administration RouteBioavailability (F)Absorption Time (T_abs)
Oral~38% (though some studies show as low as <1%) nih.govresearchgate.net48 minutes researchgate.net
Ophthalmic (2.5% solution)0.13 researchgate.net5.5 minutes researchgate.net
Ophthalmic (10% solution)0.15 researchgate.net9.6 minutes researchgate.net
Intravenous100% (immediate and complete) nih.govNot Applicable
IntranasalRapid mucosal absorption nih.gov<2 minutes wikipedia.org
RectalSlower than nasal and IV, with mucosal absorptionPeak concentration in ~30-60 minutes nih.gov

This table presents a summary of bioavailability and absorption times for this compound across different administration routes based on available research data.

Impact of Administration Modality on Absorption Kinetics (e.g., First-Pass Metabolism Research)

The route of administration significantly influences the absorption kinetics of this compound, with first-pass metabolism playing a critical role, particularly for oral administration. nih.govpatsnap.com The first-pass effect is a phenomenon where the concentration of a drug is greatly reduced before it reaches the systemic circulation, primarily occurring in the liver and gut wall. wikipedia.org

For orally administered phenylephrine, extensive metabolism occurs in the intestinal wall and the liver. nih.govgoogle.com This pre-systemic metabolism is the primary reason for its low oral bioavailability. nih.govpatsnap.com Sulfate (B86663) conjugation in the intestinal wall is a major pathway of this first-pass metabolism. nih.gov

In contrast, intravenous administration bypasses the first-pass effect entirely, leading to 100% bioavailability. nih.gov Intranasal and ophthalmic routes also largely avoid first-pass metabolism, resulting in rapid absorption and onset of action. patsnap.comnih.gov Rectal administration results in mucosal absorption that is slower than nasal and IV routes but still bypasses a significant portion of the first-pass metabolism that occurs with oral ingestion. nih.gov

Distribution Characteristics

Once absorbed into the systemic circulation, this compound is distributed throughout the body.

Tissue Penetration Dynamics

Due to its lipophilic nature, phenylephrine effectively penetrates tissues that are rich in blood vessels. nih.gov It undergoes rapid distribution from the central compartment (blood) to peripheral tissues and organs. fda.govnih.gov This distribution allows for its effects on both central and peripheral alpha-1 adrenergic receptors. nih.gov However, penetration into the brain appears to be minimal. nih.gov When administered as an ophthalmic solution, its distribution is primarily limited to the ocular compartments. nih.gov

Volume of Distribution Studies

The volume of distribution (Vd) is a pharmacokinetic parameter that quantifies the extent of a drug's distribution in the body. A large Vd indicates that the drug is extensively distributed into tissues rather than remaining in the plasma.

ParameterValueReference
Initial Volume of Distribution (Vd)26 to 61 L medicine.com
Steady-State Volume of Distribution (Vdss)184 to 543 L (mean: 340 L) nih.govmedicine.com

This table shows the reported initial and steady-state volume of distribution for this compound.

The large steady-state volume of distribution, which is significantly greater than the total volume of body water, confirms that phenylephrine is extensively distributed into the tissues. nih.gov

Metabolic Pathways and Enzyme Systems

This compound is extensively metabolized in the body, primarily by the liver and the intestinal wall. google.comfda.gov Very little of the drug is excreted unchanged in the urine. nih.gov

The primary metabolic pathways for phenylephrine are:

Sulfate Conjugation: This is a major route of metabolism, especially in the intestinal wall during first-pass metabolism of orally administered phenylephrine. nih.govnih.gov

Oxidative Deamination: This process is catalyzed by monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B. nih.govwikipedia.org This pathway leads to the formation of the major inactive metabolite, 3-hydroxymandelic acid. nih.govgoogle.com

Glucuronidation: This is considered a minor metabolic pathway for phenylephrine. nih.govnih.gov

Unlike catecholamines such as epinephrine (B1671497) and norepinephrine (B1679862), phenylephrine is not metabolized by catechol-O-methyltransferase (COMT). wikipedia.org

Metabolic PathwayKey Enzymes InvolvedPrimary SiteResulting Metabolites
Sulfate ConjugationSulfotransferases (e.g., SULT1A3) drugbank.comIntestinal Wall, Liver nih.govnih.govSulfate conjugates wikipedia.org
Oxidative DeaminationMonoamine Oxidase (MAO-A and MAO-B) nih.govwikipedia.orgLiver google.com3-hydroxymandelic acid (major inactive metabolite) nih.govgoogle.com
GlucuronidationUDP-glucuronosyltransferases (UGTs)LiverGlucuronide conjugates wikipedia.org

This table summarizes the key metabolic pathways, enzymes, and resulting metabolites of this compound.

Role of Monoamine Oxidase (MAO-A and MAO-B) in Oxidative Deamination

A primary metabolic route for this compound is oxidative deamination, a reaction catalyzed by both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). wikipedia.orgdrugbank.comnih.gov This process is a significant contributor to the first-pass metabolism of the compound when administered orally. wikipedia.orgpatsnap.com The enzymatic action of MAO results in the formation of the major, inactive metabolite, meta-hydroxymandelic acid. wikipedia.orgfda.gov

Sulfation and Glucuronidation Conjugation Pathways

In addition to oxidative deamination, this compound undergoes extensive phase II conjugation reactions, specifically sulfation and glucuronidation. wikipedia.orgnih.gov Sulfation is a predominant pathway, occurring mainly in the intestinal wall. nih.govnih.gov Glucuronidation also contributes to the metabolism of phenylephrine, although to a lesser extent than sulfation. wikipedia.orgnih.gov These conjugation processes result in the formation of water-soluble metabolites that are readily excreted.

Following oral administration, a significant portion of the parent drug is rapidly conjugated. nih.gov Studies have shown that approximately 59% of an oral dose is metabolized through these conjugation pathways, with 47% being sulfate conjugates and 12% being glucuronide conjugates. nih.gov

Identification and Characterization of Inactive Metabolites (e.g., meta-Hydroxymandelic Acid, Sulfate Conjugates, Glucuronide Conjugates)

The metabolic processes of this compound yield several inactive metabolites. The principal metabolite formed through oxidative deamination is meta-Hydroxymandelic Acid . wikipedia.orgfda.gov This metabolite, along with sulfate conjugates and glucuronide conjugates formed during phase II metabolism, are pharmacologically inactive. wikipedia.orgfda.gov

The table below summarizes the primary inactive metabolites of this compound and their formation pathways.

MetaboliteFormation Pathway
meta-Hydroxymandelic AcidOxidative deamination by MAO-A and MAO-B wikipedia.orgfda.gov
Sulfate ConjugatesSulfation wikipedia.orgnih.govnih.gov
Glucuronide ConjugatesGlucuronidation wikipedia.orgnih.govnih.gov

Intercompound Metabolic Competition (e.g., with Acetaminophen)

The co-administration of this compound with other drugs can lead to metabolic competition. A notable example is its interaction with Acetaminophen (B1664979) . Research has indicated that Acetaminophen can increase the bioavailability of oral phenylephrine. nih.govsigmaaldrich.com This is believed to occur due to competition for the sulfation pathway in presystemic metabolism. nih.gov The increased bioavailability of phenylephrine when taken with acetaminophen is corroborated by findings of increased phenylephrine sulfate in the urine. nih.gov

Elimination Dynamics

The elimination of this compound and its metabolites from the body is primarily handled by the kidneys. nih.govnih.gov

Renal Excretion Mechanisms

Renal excretion is the main route of elimination for this compound. patsnap.comnih.gov A significant portion of the administered dose is excreted in the urine as metabolites. nih.gov Following intravenous administration, approximately 86% of the dose is recovered in the urine within 48 hours, with the majority of this elimination occurring within the first 12 hours. fda.gov When administered orally, about 80% of the dose is excreted in the urine, primarily as metabolites. nih.gov A smaller fraction of the drug is excreted unchanged. nih.gov

The table below details the urinary excretion of (S)-Phenylephrine and its metabolites.

CompoundPercentage of Dose Excreted in Urine (Oral Administration)Percentage of Dose Excreted in Urine (Intravenous Administration)
Unchanged Phenylephrine~2.6% nih.gov~16% nih.gov
meta-Hydroxymandelic Acid57% wikipedia.orgfda.gov57% fda.gov
Sulfate Conjugates8% wikipedia.orgData Not Available
Glucuronide ConjugatesSmaller portion wikipedia.orgData Not Available

Elimination Half-Life Determination

The elimination half-life of this compound is relatively short. wikipedia.orgnih.gov Regardless of the route of administration, the elimination half-life is consistently determined to be between 2 and 3 hours. wikipedia.orgnih.gov This short half-life necessitates frequent dosing intervals to maintain therapeutic concentrations. nih.gov

Toxicological and Safety Research of S Phenylephrine Hydrochloride

Genotoxicity and Mutagenicity Assessments

Genotoxicity and mutagenicity studies are crucial for assessing the potential of a chemical to cause genetic damage. For (S)-Phenylephrine Hydrochloride, a battery of tests was conducted to evaluate its effects on DNA and chromosomes.

In Vitro Bacterial Reverse Mutation Assays (e.g., Salmonella typhimurium strains TA98, TA100, TA1535, TA1537)

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemical compounds. eurofins.com.au This test utilizes specific strains of Salmonella typhimurium that are auxotrophic for the amino acid histidine, meaning they cannot synthesize it and require it for growth. The assay detects mutations that restore the gene's function, allowing the bacteria to grow on a histidine-deficient medium. eurofins.com.au

In studies conducted by the National Toxicology Program (NTP), this compound was evaluated for its mutagenic activity in four different Salmonella typhimurium tester strains: TA98, TA100, TA1535, and TA1537. fda.gov The experiments were performed with and without the addition of an S9 fraction, which is a liver homogenate from rats or hamsters that provides metabolic activation, mimicking the metabolic processes in mammals. fda.govnih.gov The results from these assays were consistently negative, indicating that this compound did not induce point mutations in these bacterial strains, either with or without metabolic activation. fda.gov The concentrations tested ranged up to 10,000 µ g/plate . fda.gov

Table 1: Results of In Vitro Bacterial Reverse Mutation Assay for this compound

Tester StrainMetabolic ActivationResult
S. typhimurium TA98With and Without S9Negative
S. typhimurium TA100With and Without S9Negative
S. typhimurium TA1535With and Without S9Negative
S. typhimurium TA1537With and Without S9Negative

Mammalian Cell Mutagenicity Assays (e.g., Mouse Lymphoma L5178Y/TK+/-)

To assess mutagenicity in mammalian cells, the mouse lymphoma L5178Y/TK+/- assay is frequently employed. This assay can detect a broad spectrum of genetic damage, including both point mutations and chromosomal alterations. nih.gov

The results of the mouse lymphoma assay for this compound were considered equivocal by the NTP. fda.govnih.gov In an initial trial conducted without metabolic activation, a positive response was observed at a high concentration of 1,500 µg/mL. fda.gov However, this concentration was also associated with cellular toxicity, as indicated by a relative total growth of 12.2%. fda.gov A subsequent trial failed to reproduce this positive result. fda.gov The assay was not conducted with the S9 metabolic activation system. fda.govnih.gov

Chromosomal Aberrations and Sister Chromatid Exchange Studies

Further investigation into the genotoxic potential of this compound involved assays for chromosomal aberrations and sister chromatid exchanges (SCEs) in Chinese hamster ovary (CHO) cells. nih.gov Chromosomal aberration assays detect structural changes in chromosomes, while SCE assays identify the exchange of genetic material between sister chromatids, which can be an indicator of DNA damage.

The results showed that this compound did not induce chromosomal aberrations in CHO cells. nih.gov However, it did cause an increase in SCEs. This effect was observed only in the absence of metabolic activation with the S9 fraction from Aroclor 1254-induced male Sprague-Dawley rat liver. nih.gov

In Vivo Micronucleus Assays

The in vivo micronucleus assay is a key test for detecting chromosomal damage in a living organism. ecfr.gov It assesses the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are left behind during cell division. ecfr.gov

An in vivo micronucleus assay was conducted in rats to evaluate the genotoxic potential of this compound. The results of this assay were negative, indicating that the compound did not cause chromosomal damage in the bone marrow cells of the treated animals. fda.gov

Carcinogenicity Investigations

Long-term studies in animal models are the primary method for assessing the carcinogenic potential of a chemical.

Long-Term Dietary Administration Studies in Rodent Models (e.g., F344/N Rats, B6C3F1 Mice)

To evaluate the carcinogenic potential of this compound, two-year-long studies were conducted by the National Toxicology Program (NTP). nih.govnih.gov These studies involved administering the compound in the feed to male and female F344/N rats and B6C3F1 mice. nih.govnih.gov

In these comprehensive studies, there was no evidence of carcinogenicity observed in either male or female rats or mice. fda.govnih.gov Specifically, no chemically related increases in the incidence of malignant or benign neoplasms were found in the animals that consumed diets containing this compound for two years. nih.govnih.gov

Interestingly, the studies revealed some non-neoplastic effects. In rats, there was an observed increase in chronic focal inflammation of the liver and inflammation of the prostate. nih.govresearchgate.net In both rats and mice, some non-neoplastic lesions were noted in the liver. fda.gov Additionally, rats showed some non-neoplastic lesions in the lungs. fda.gov

A noteworthy finding was a decrease in the incidence of mononuclear cell leukemia and pheochromocytomas of the adrenal gland in dosed male rats. nih.gov Furthermore, the survival rate of high-dose male rats was significantly greater than that of the control group. fda.govnih.gov

Table 2: Overview of Long-Term Carcinogenicity Studies of this compound

SpeciesStrainDurationKey Findings
RatF344/N2 yearsNo evidence of carcinogenicity. fda.govnih.gov Increased inflammation in liver and prostate. nih.gov Decreased incidence of mononuclear cell leukemia and adrenal pheochromocytomas in males. nih.gov
MouseB6C3F12 yearsNo evidence of carcinogenicity. fda.govnih.gov Some non-neoplastic liver lesions observed. fda.gov

Reproductive and Developmental Toxicology Studies

The potential impact of this compound on fertility is an area with limited but developing research. Studies have not been fully sufficient to characterize reproductive toxicity, and in some cases, regulatory bodies have requested further investigation. fda.govfda.gov For example, postmarketing requirements have been recommended for conducting a fertility and early embryonic development toxicology study in rats. fda.gov

Research in animal models has suggested a potential mechanism for fertility interference. A study using an ex vivo mouse model observed that phenylephrine (B352888) at a concentration of 1 μM almost completely inhibited spontaneous uterine wavelike contractions. nih.gov Such endometrial movements are considered important for processes like embryo implantation, and their impairment could potentially lead to difficulties in achieving pregnancy. nih.gov This suggests that phenylephrine may have the potential to interfere with fertility, although it is noted that animal reproduction studies with topical phenylephrine have not been conducted. fda.govnih.gov

Investigations into the teratogenic and developmental effects of this compound have shown some effects in animal models, though data remains incomplete. fda.gov A study in rabbits indicated that phenylephrine hydrochloride exposure could lead to a decrease in fetal weight and affect the onset of labor. fda.gov The U.S. Food and Drug Administration (FDA) has noted that while these particular study data may not fully meet regulatory requirements, they are acceptable for use in labeling to communicate potential risks. fda.gov

The theoretical risk is linked to the drug's mechanism of action, as uterine blood vessels contain alpha-adrenergic receptors which, when stimulated, can cause constriction. fda.gov However, an association with congenital anomalies in humans has not been confirmed. fda.gov The FDA has also recommended postmarketing requirement studies to further evaluate embryo-fetal developmental toxicology in both rat and rabbit models. fda.gov Existing published studies have been deemed insufficient to fully characterize the developmental toxicity profile of the compound. fda.gov

General and Organ-Specific Toxicity Profiling

Subchronic toxicity of this compound was evaluated in 12-week studies by administering the compound in the feed to F344/N rats and B6C3F1 mice. nih.govnih.gov A primary finding across both species was a dose-related decrease in body weight gain. nih.govfda.gov In rats, final mean body weight gains were significantly decreased in males at all dose levels and in females at concentrations of 2,500 ppm and higher. fda.gov Similarly, in mice, mean body weight gain was decreased at 5,000 ppm and above in males and at all doses in females. fda.gov

At higher concentrations, mortalities were observed. nih.gov In male rats, deaths occurred in groups fed diets containing 5,000 ppm or more. nih.govfda.gov For male mice, mortalities were seen at concentrations of 10,000 ppm and above. nih.govfda.gov Despite these effects on body weight and survival at high doses, no specific organ toxicity was identified as a direct result of the compound administration in these 12-week studies. nih.govresearchgate.net Inflammatory eye lesions were noted but were considered a secondary effect related to the known pharmacologic drying action of the chemical. nih.gov

Table 2: Summary of Findings from 12-Week Subchronic Toxicity Studies

SpeciesKey FindingsObserved Effect Levels
F344/N RatsDecreased body weight gainAll doses (males), ≥2,500 ppm (females)
F344/N RatsMortality≥5,000 ppm (males)
B6C3F1 MiceDecreased body weight gain≥5,000 ppm (males), All doses (females)
B6C3F1 MiceMortality≥10,000 ppm (males)
BothNo specific organ toxicityAll doses

Chronic, 2-year toxicity studies were conducted on F344/N rats and B6C3F1 mice, with doses selected based on the results of the 12-week subchronic studies. nih.gov A consistent finding was that dosed animals weighed less than their control counterparts throughout the study. nih.gov The body weights of rats receiving 620 and 1,250 ppm and mice receiving 1,250 and 2,500 ppm were up to 16% lower than controls. nih.govresearchgate.net

Few non-neoplastic lesions were directly attributed to the administration of phenylephrine hydrochloride. nih.gov In dosed rats of both sexes, an increased incidence of chronic focal inflammation of the liver was observed. nih.govnih.gov Furthermore, inflammation of the prostate gland was seen more frequently in dosed male rats compared to the control group. nih.govnih.gov In high-dose male mice, a slight increase in the incidence of focal cellular change in the liver was noted. nih.gov An unexpected finding was that the survival of high-dose male rats was substantially greater than that of the control group, an effect linked to the decreased incidence of mononuclear cell leukemia. nih.govnih.gov

Table 3: Key Non-Neoplastic Findings in 2-Year Chronic Toxicity Studies

SpeciesSexFindingDose Relationship
F344/N RatMale & FemaleLower body weightDose-related
F344/N RatMale & FemaleChronic focal inflammation of the liverIncreased incidence in dosed groups
F344/N RatMaleInflammation of the prostateIncreased incidence in dosed groups
F344/N RatMaleIncreased survivalObserved in high-dose group
B6C3F1 MouseMale & FemaleLower body weightDose-related
B6C3F1 MouseMaleFocal cellular change in the liverSlight increase in high-dose group

Histopathological and Clinical Pathology Findings

Long-term toxicology studies have identified specific histopathological changes in animal models following administration of this compound. The primary findings are concentrated in the liver and prostate gland.

Liver Inflammation: In 2-year feed studies conducted by the National Toxicology Program (NTP), this compound was associated with an increased incidence of chronic focal inflammation of the liver in F344/N rats. fda.govwikipedia.org This finding was observed in both male and female rats at various dosing levels. fda.gov

Prostate Inflammation: The same 2-year NTP studies also revealed that inflammation of the prostate gland was more frequently observed in male rats dosed with this compound compared to control groups. fda.govwikipedia.org Further research in rats has characterized this as a neurogenic prostatitis. nih.gov The process is described as biphasic, beginning with an acute inflammatory reaction phase characterized by vascular dilatation, congestion, edema, and a significant infiltrate of leukocytes within hours of administration. nih.gov This initial phase is followed by a second phase involving proliferative changes, including fibrosis and the development of dysplastic epithelial lesions resembling human prostatic intraepithelial neoplasia (PIN). nih.gov This suggests that neuro-immune interactions are a key mechanism in promoting these prostatic changes. nih.gov Chronic administration of the compound has been shown to induce these atypical prostatic hyperplasia and inflammatory exudates. nih.gov

Perivascular Cuffing: A review of the available scientific literature did not yield specific findings regarding perivascular cuffing as a histopathological outcome of this compound toxicity.

Table 1: Summary of Histopathological Findings in F344/N Rats from a 2-Year NTP Study Data sourced from the National Toxicology Program Technical Report on this compound. fda.govwikipedia.org

OrganFindingSexIncidence
LiverChronic Focal InflammationMale & FemaleIncreased in dosed groups
Prostate GlandInflammationMaleIncreased in dosed groups

Ophthalmologic Toxicity Assessments

Topical application of this compound, particularly at higher concentrations, has been shown to induce toxic effects on the cornea in animal models.

Corneal Thickness and Cellular Vacuolation: Research in rabbits has demonstrated that topical administration of this compound can lead to a significant increase in corneal thickness, indicative of drug-induced corneal edema. nih.govnih.gov This effect was most dramatic in corneas where the epithelium had been removed or was denuded, suggesting the epithelium acts as a protective barrier. nih.gov Alongside the increased thickness, histopathological examination revealed cellular vacuolation within the keratocytes (corneal stromal cells) and the endothelial cells. nih.govnih.gov In corneas with an intact epithelium, these ultrastructural changes were minimal. nih.gov These findings suggest a cytotoxic effect on the corneal endothelium and keratocytes when the compound can penetrate the stroma. nih.gov Similar reversible vacuolization in endothelial cells has also been observed in cats.

Table 2: Summary of Ophthalmologic Toxicity Findings in Animal Models

FindingObservationAnimal ModelCondition for Observation
Corneal Thickness Dramatic increase (edema)RabbitEpithelium denuded
Cellular Vacuolation Found in keratocytes and endothelial cellsRabbit, CatEpithelium denuded

Mechanisms of Adverse Systemic Effects

The systemic toxicity of this compound is primarily linked to its pharmacological action on the cardiovascular system.

Cardiovascular Systemic Responses and Related Mechanistic Pathways

This compound is a potent and selective alpha-1 adrenergic receptor agonist. wikipedia.org Its primary mechanism of action involves stimulating these receptors on vascular smooth muscle, which leads to vasoconstriction. nih.gov This action is the basis for its adverse cardiovascular effects.

Elevated Blood Pressure: The agonistic action on alpha-1 adrenergic receptors in peripheral blood vessels causes marked arterial and venous vasoconstriction. researchgate.net This leads to an increase in total peripheral vascular resistance, which directly results in an elevation of both systolic and diastolic blood pressure. drugbank.com This hypertensive effect is a well-documented and primary systemic response to the compound. nih.gov

Ventricular Arrhythmia and Myocardial Infarction: Systemic absorption of this compound can lead to fatal cardiovascular events, including ventricular arrhythmias and myocardial infarction. These severe adverse effects are mechanistically linked to the drug's primary pharmacological effects. The profound hypertension increases the afterload on the heart, which can exacerbate underlying cardiac conditions like coronary artery disease. Severe vasoconstriction can also directly reduce coronary blood flow, leading to an imbalance in myocardial oxygen supply and demand, which can precipitate ischemia and infarction. Case reports have described transient ventricular tachycardia following systemic absorption from topical eye drops.

Subarachnoid Hemorrhage: Cases of subarachnoid hemorrhage, a type of stroke, have been reported following topical, oral, and intravenous administration of this compound. nih.gov The mechanistic pathway is believed to be a direct consequence of the drug-induced acute and severe elevation in blood pressure. nih.gov This rapid hypertensive crisis can lead to the rupture of cerebral blood vessels, particularly in individuals with pre-existing aneurysms or other vascular weaknesses, resulting in the extravasation of blood into the subarachnoid space. nih.gov

Table 3: Summary of Adverse Cardiovascular Effects and Mechanistic Pathways

Adverse EffectMechanistic Pathway
Elevated Blood Pressure Alpha-1 adrenergic receptor agonism → widespread vasoconstriction → increased total peripheral resistance. nih.govdrugbank.com
Ventricular Arrhythmia Consequence of severe hypertension and increased cardiac afterload.
Myocardial Infarction Severe hypertension and potential coronary artery vasoconstriction leading to myocardial ischemia.
Subarachnoid Hemorrhage Acute, severe elevation of blood pressure leading to rupture of cerebral vasculature. nih.gov

Clinical Research Methodologies and Findings for S Phenylephrine Hydrochloride

Efficacy Evaluation Methodologies

Clinical trials for (S)-Phenylephrine Hydrochloride utilize both objective and subjective measures to quantify its decongestant effects.

An objective method to assess nasal decongestion is the measurement of Nasal Airway Resistance (NAR), which quantifies the opposition to airflow through the nasal cavities. nih.govnih.gov Studies have used NAR to determine the physiological effect of phenylephrine (B352888) on the nasal mucosa. nih.gov For instance, some research measured NAR in individuals with and without rhinitis during intravenous infusion of phenylephrine, noting decreases in NAR in response to the drug. nih.gov Meta-analyses of studies evaluating oral phenylephrine have also used NAR as a primary endpoint, pooling data from multiple trials to assess the mean change from baseline compared to placebo. nih.govnih.gov While NAR provides a quantifiable, physiological measurement, its clinical significance has been debated, and regulatory bodies now often emphasize subjective symptom relief as a more critical endpoint. nih.govfda.govyale.edu

Subjective assessments rely on patients' self-reported experiences of nasal congestion, typically captured through structured questionnaires. nih.govclinicaltrials.govnih.gov These patient-reported outcomes are now considered the gold standard by regulatory bodies like the U.S. Food and Drug Administration (FDA) for evaluating the efficacy of decongestants. yale.edu In these assessments, patients rate the severity of their symptoms, such as nasal congestion, on a numerical scale (e.g., 0 for no symptoms to 3 for severe symptoms). clinicaltrials.govclinicaltrialsregister.eu Clinical trials often use the mean change from a baseline score over the treatment period as the primary efficacy endpoint. nih.govnih.gov Both "instantaneous" scores (reflecting symptoms at the moment of assessment) and "reflective" scores (summarizing symptoms over a longer period) are utilized. nih.gov

Study Designs in Efficacy Research (e.g., Randomized, Placebo-Controlled Trials)

The gold standard for determining the efficacy of this compound is the randomized, placebo-controlled trial (RCT). nih.govnih.gov This design is crucial for minimizing bias and distinguishing the pharmacological effects of the drug from the placebo effect.

Key features of these trials include:

Randomization : Eligible participants are randomly assigned to receive either the active drug (phenylephrine) or an identical-looking placebo. nih.govresearchgate.net

Blinding : To prevent bias in reporting or assessment, studies are often double-blinded, meaning neither the participants nor the investigators know who is receiving the active treatment versus the placebo. nih.gov Some studies may be investigator-blind. clinicaltrials.gov

Control Groups : A placebo group is essential for comparison. nih.govnih.gov Some trials also include an active-control arm, such as pseudoephedrine, to validate the study's ability to detect a decongestant effect. clinicaltrials.govnih.gov

Study Models : Both parallel-group designs (where each group receives a different treatment for the entire study duration) and crossover designs (where participants receive all treatments in a sequential, randomized order) have been used. nih.govclinicaltrials.govnih.gov Crossover studies allow for within-subject comparisons but require a "washout" period between treatments. clinicaltrials.gov

These rigorous study designs have been recommended by FDA advisory committees to definitively establish the efficacy of oral phenylephrine. fda.govmedicalletter.org

Observed Efficacy Profiles in Clinical Trials

Clinical trials investigating oral this compound have yielded a substantial body of evidence regarding its effectiveness, particularly for nasal congestion associated with the common cold and allergic rhinitis.

Allergic Rhinitis : Multiple large-scale, randomized, placebo-controlled trials have evaluated oral phenylephrine for nasal congestion in patients with seasonal allergic rhinitis. nih.govnih.gov A multicenter, phase 2 trial with 539 adults found that phenylephrine, at various doses, was not significantly better than placebo in relieving nasal congestion. nih.govmedicalletter.org Similarly, another study involving 575 patients concluded that a 30-mg modified-release formulation of phenylephrine was no more efficacious than placebo. nih.govresearchgate.net A systematic review of studies published between 1998 and 2023 consistently found that oral phenylephrine was not more effective than a placebo in relieving nasal congestion in adults. nih.gov

Common Cold : The efficacy of oral phenylephrine for nasal congestion due to the common cold has also been questioned, despite earlier recognition of its effectiveness. nih.gov While one meta-analysis of older studies suggested that a single 10 mg dose was effective in reducing NAR compared to placebo nih.gov, more recent and comprehensive reviews have challenged these findings. nih.govresearchgate.net An FDA advisory committee in 2023 unanimously concluded that orally administered phenylephrine is not effective as a nasal decongestant at its recommended over-the-counter dose, or even at higher doses. bmj.com

The table below summarizes the findings of representative clinical trials.

Study FocusParticipantsDesignKey Finding
Seasonal Allergic Rhinitis 539 adultsRandomized, open-label, placebo-controlled, dose-rangingPhenylephrine HCl (10, 20, 30, or 40 mg) showed no statistically significant change in nasal congestion scores compared with placebo. nih.govjwatch.org
Allergic Rhinitis 575 adultsRandomized, double-blinded, placebo-controlled, parallel-groupModified-release Phenylephrine HCl (30 mg) was not more efficacious than placebo in relieving nasal congestion. nih.govresearchgate.net
Allergic Rhinitis AdultsRandomized, placebo-controlled, crossoverA single dose of phenylephrine (12 mg) did not result in a significant improvement in nasal congestion measures compared to placebo. nih.gov
Common Cold 113 adults (meta-analysis of 7 crossover studies)Meta-analysis of randomized, placebo-controlled trialsA single 10 mg oral dose of phenylephrine was significantly more effective than placebo in reducing Nasal Airway Resistance (NAR). nih.gov

A primary factor believed to influence the clinical effectiveness of oral this compound is its extensive first-pass metabolism. bmj.compatsnap.com When taken orally, the compound is heavily metabolized in the gut wall and liver before it can reach the systemic circulation. bmj.compatsnap.com This process significantly reduces the bioavailability of the drug, meaning only a small fraction of the ingested dose reaches the alpha-1 adrenergic receptors in the nasal blood vessels to exert a vasoconstrictive effect. patsnap.com This poor bioavailability is thought to be a key reason for the observed lack of efficacy in clinical trials, with suggestions that the oral preparations are largely destroyed in the stomach and gut. bmj.comtheprint.in In contrast, when administered directly to the nasal mucosa as a spray or intravenously, phenylephrine bypasses this metabolic pathway, resulting in more pronounced and immediate effects. patsnap.comtheprint.in

Post-Market Surveillance and Real-World Evidence Generation for this compound

Post-market surveillance for this compound has been crucial in generating real-world evidence regarding its efficacy and safety, particularly for its oral formulation as a nasal decongestant. This ongoing process involves the collection and analysis of data after a drug has been approved and is available to the public. Methodologies include observational studies, systematic reviews of existing literature, and pharmacovigilance programs designed to detect and assess adverse drug reactions.

A significant focus of post-market surveillance for oral phenylephrine has been the re-evaluation of its effectiveness. fda.govwashingtonpost.com In recent years, a U.S. Food and Drug Administration (FDA) advisory committee conducted a comprehensive review of historical and newer clinical data concerning oral phenylephrine. fda.govfda.gov This re-assessment was prompted by a growing body of evidence, including numerous studies that questioned the clinical effectiveness of the oral formulation in reducing symptoms of nasal congestion. yale.edu

The advisory committee's review highlighted a shift in the primary endpoints used to evaluate efficacy. While original studies may have relied on indirect measurements like airflow and air pressure in the nasal passage, the current gold standard is clinical symptom scores, where patients report on the severity of their nasal symptoms. yale.edu Based on this updated standard and a review of new data, the committee unanimously concluded that the current scientific evidence does not support the effectiveness of orally administered phenylephrine as a nasal decongestant at its recommended over-the-counter dosage. fda.govyale.edu

Following the committee's recommendation, the FDA has proposed to remove oral phenylephrine from its over-the-counter monograph for nasal decongestants. fda.govumn.edu This regulatory action, should it be finalized after a period of public comment, would mean that products containing oral phenylephrine could no longer be marketed for nasal decongestion. fda.govumn.edu

In addition to efficacy, post-market surveillance also monitors for adverse events. One such instance led to a voluntary nationwide recall of one lot of Phenylephrine Hydrochloride Injection, USP, due to the presence of particulate matter found in a single vial. fda.gov While no adverse events were reported in connection with this recall, it demonstrates a critical function of post-market surveillance in identifying potential manufacturing and safety issues. fda.gov

The table below summarizes key post-market surveillance findings and regulatory actions related to oral this compound.

Area of Surveillance Methodology Key Findings Regulatory Outcome
Efficacy as a Nasal DecongestantFDA Advisory Committee Review, Systematic Reviews, Meta-Analyses fda.govnih.govnih.govUnanimous conclusion by the FDA advisory committee that oral phenylephrine is not effective as a nasal decongestant at recommended OTC doses. fda.gov Systematic reviews and meta-analyses consistently showed a lack of significant difference compared to placebo. nih.govresearchgate.netProposed removal of oral phenylephrine from the OTC monograph for nasal decongestants. fda.govumn.edu
Safety and TolerabilityClinical Studies, PharmacovigilanceGenerally well-tolerated at recommended doses with no new safety concerns raised by the FDA advisory committee. washingtonpost.comfda.govnih.govNo changes to the safety profile based on recent reviews. fda.gov
Product QualityCustomer Complaint, Internal InvestigationA voluntary recall of one lot of injectable phenylephrine was initiated due to the discovery of particulate matter. fda.govNationwide recall of the affected lot to prevent potential patient harm. fda.gov

Synthesis and Stereochemical Investigations of S Phenylephrine Hydrochloride

Stereoselective Synthesis Methodologies

The synthesis of a specific stereoisomer like (S)-Phenylephrine relies on methods that can control the three-dimensional arrangement of atoms during a chemical reaction. cmu.ac.th Asymmetric synthesis is paramount, employing techniques that introduce the desired chirality without the need for resolving a racemic mixture. cmu.ac.th Key strategies include asymmetric hydrogenation, the development of specialized chiral catalysts, and the use of biocatalysts.

Asymmetric Hydrogenation Routes

Asymmetric hydrogenation is a powerful technique for producing chiral alcohols from prochiral ketones by adding hydrogen across the carbonyl double bond with high stereoselectivity. wikipedia.orgyoutube.com This method is a cornerstone for synthesizing chiral amino alcohols, a class of compounds to which phenylephrine (B352888) belongs. researchgate.net The process typically involves a prochiral ketone substrate and a chiral catalyst, often a transition metal complexed with a chiral ligand. wikipedia.org

A common strategy for (S)-Phenylephrine involves the asymmetric hydrogenation of an N-protected aminoketone precursor. researchgate.net For instance, the asymmetric hydrogenation of 3'-benzyloxy-2-(N-benzyl-N-methyl)aminoacetophenone hydrochloride can be catalyzed by specific rhodium complexes to yield the corresponding chiral amino alcohol. researchgate.net Another approach is the asymmetric transfer hydrogenation, which uses a hydrogen source like a formic acid/triethylamine (B128534) (HCOOH/Et₃N) mixture instead of hydrogen gas. google.comnih.gov This method has been successfully applied to the reduction of α-chloro-3-hydroxyacetophenone to form a chiral 1-(3-hydroxyphenyl)-2-haloethanol, a key intermediate in the synthesis of phenylephrine. google.com The efficiency of these hydrogenations is highly dependent on the catalyst, solvent, and reaction conditions. google.com For example, studies have shown that iridium-catalyzed asymmetric hydrogenation of α-halogenated ketones can proceed with high yields and excellent enantioselectivities (up to 99% ee). rsc.org

Chiral Catalyst and Ligand Development

The success of asymmetric hydrogenation hinges on the design and application of chiral catalysts, which are typically composed of a transition metal (like rhodium, ruthenium, or iridium) and a chiral ligand. sigmaaldrich.comutexas.edu The ligand is a chiral organic molecule that binds to the metal, creating a chiral environment that directs the hydrogenation to one face of the substrate, leading to the preferential formation of one enantiomer. youtube.com

For the synthesis of phenylephrine, several catalyst systems have been developed. Early work by Takeda and co-workers utilized a chiral rhodium complex with an MCCPM (specifically, (2S,4S)-4-dicyclohexylphosphino-2-diphenylphosphinomethyl-1-(N-methycarbonyl)-pyrrolidine) ligand for the asymmetric hydrogenation of an amino ketone derivative. researchgate.net While effective, the synthesis of the complex ligand was a drawback. cmu.ac.th Subsequent research has focused on developing more practical and efficient catalysts. Noyori's development of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands complexed with ruthenium represents a major advancement in asymmetric hydrogenation, applicable to a wide range of substrates, including those for synthesizing anti-inflammatory drugs like naproxen. youtube.comsigmaaldrich.comyoutube.com

More recently, polymer-supported catalysts, such as a polymeric Corey-Bakshi-Shibata (CBS) catalyst, have been developed. thieme-connect.com These heterogeneous catalysts offer the advantage of easy removal from the reaction mixture, facilitating continuous-flow production systems. thieme-connect.com The development of iron-based catalysts is also being explored as a more environmentally friendly alternative to ruthenium-based systems for asymmetric transfer hydrogenation. nih.gov

Table 1: Comparison of Chiral Catalysts in Asymmetric Hydrogenation for Phenylephrine Synthesis

Catalyst System Substrate Hydrogen Source Key Outcome Reference
(2S,4S)-MCCPM-Rhodium Complex Aminoacetophenone derivative H₂ High yield and selectivity for (S)-Phenylephrine. researchgate.net
Ruthenium-derivative N-protected aminoketone H₂ Highly enantioselective (>95% ee), but favored (S)-PE. researchgate.net
(R,R)-cat.1 / HCOOH-Et₃N α-chloro-3-hydroxyacetophenone Formic Acid/Triethylamine High conversion (>99%) and enantioselectivity (>99% ee) for the intermediate. google.com
Polymeric CBS Catalyst / BH₃·THF 2-chloro-1-(3-hydroxyphenyl)ethanone Borane-THF complex Chiral alcohol intermediate in 94% yield and 88.8% ee. thieme-connect.com
[Rh(COD)Cl]₂ / (2R,4R)-MCCPM N-benzyl-N-methyl-2-amino-m-hydroxyacetophenone HCl H₂ Yields (R)-Phenylephrine with >99% ee after process optimization. google.comgoogle.com

Biocatalytic Approaches to Enantioselective Synthesis

Biocatalysis leverages the high selectivity of enzymes to perform specific chemical transformations under mild conditions. nih.govnih.gov For the synthesis of (S)-Phenylephrine, ketoreductases (KREDs) are particularly valuable. google.com These enzymes catalyze the stereoselective reduction of a ketone to a chiral alcohol. google.com

An established biocatalytic route uses engineered bacteria containing a carbonyl reductase to stereoselectively reduce 1-(3-hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one. cjph.com.cn This enzymatic reduction step produces the desired chiral alcohol intermediate, (R)-3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol (which leads to the (R)-phenylephrine final product), with extremely high purity (ee value up to 99.9%). cjph.com.cn The use of whole-cell biocatalysts, such as Pichia minuta, has also been reported to reduce ketone precursors to provide chiral alcohol intermediates with high enantiomeric excess. researchgate.net These biological methods offer advantages such as mild reaction conditions and high selectivity, making them attractive for industrial production. google.comcjph.com.cn

Alternative Synthetic Pathways

Besides asymmetric hydrogenation, other synthetic strategies have been explored for producing enantiomerically enriched phenylephrine.

Kinetic Resolution : One method is the hydrolytic kinetic resolution of a racemic styrene (B11656) oxide derivative. This approach uses a chiral catalyst, such as the (R,R)-SalenCo(III)OAc complex, to selectively react with one enantiomer of the epoxide, leaving the other enantiomer enriched. researchgate.netacs.org This method has been used to produce (R)-phenylephrine. acs.org

Chiral Pool Synthesis : This strategy begins with an inexpensive, naturally occurring chiral molecule, which is then chemically transformed into the target compound.

Sharpless Asymmetric Dihydroxylation : This powerful method can be used to create chiral diols from olefins with high enantioselectivity, serving as a key step in an alternative synthesis route to phenylephrine. researchgate.netresearchgate.net

Classical Resolution : The oldest method involves synthesizing racemic phenylephrine and then separating the enantiomers using a chiral resolving agent, such as tartaric acid. researchgate.net This process, however, is often less efficient as it discards half of the synthesized material. cmu.ac.th

Bromohydrin Formation : An alternative pathway starting from m-hydroxybenzaldehyde involves the formation of a bromohydrin intermediate, which can then be converted to phenylephrine. researchgate.netresearchgate.net

Enantiomeric Purity Assessment Techniques

Assessing the enantiomeric purity, or enantiomeric excess (ee), is a critical step to ensure the final product meets the required specifications. nih.gov The most widely used technique for this purpose is chiral High-Performance Liquid Chromatography (HPLC). nih.govsemanticscholar.org

Chiral HPLC methods employ a chiral stationary phase (CSP), often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives, that can interact differently with the two enantiomers of phenylephrine. nih.gov This differential interaction leads to a separation in their retention times, allowing for their individual quantification. nih.govrjptonline.org The mobile phase composition (e.g., acetonitrile (B52724)/water mixtures) and flow rate are optimized to achieve baseline separation of the enantiomers. nih.gov

Other analytical techniques include:

HPLC with Circular Dichroism (CD) Detection : This method can be used with a standard (achiral) HPLC column. nih.gov The CD detector measures the differential absorption of left- and right-circularly polarized light, a property unique to chiral molecules. This allows for the determination of enantiomeric purity without prior separation of the enantiomers. nih.gov

Gas Chromatography (GC) : GC with a chiral column can also be used for enantiomeric separation.

Nuclear Magnetic Resonance (NMR) : Using chiral shift reagents can help determine the absolute configuration of stereoisomers. nih.gov

Conductometric Titration : This technique has been used for the quantitative determination of phenylephrine hydrochloride in bulk form. researchgate.net

Table 2: HPLC Methods for Enantiomeric Purity Assessment of Phenylephrine

HPLC Column Type Mobile Phase Detection Key Feature Reference
Lux Cellulose-1 (50 x 4.6 mm, 5 µm) Acetonitrile-water (30:70, v/v) UV Simultaneous separation of phenylephrine and guaifenesin (B1672422) enantiomers in 7 minutes. nih.gov
Luna® 5µm C18 (250 x 4.6mm) 5mM ammonium (B1175870) acetate (B1210297) (pH 4.7): methanol (B129727) (80:20; v/v) UV (272 nm) Stability-indicating method; retention time for PHE was 2.6 min. semanticscholar.org
Primesep S (normal-phase) Water and Acetonitrile with Monosodium Phosphate (B84403) buffer UV (220 nm) Retention and analysis of Phenylephrine HCl. sielc.com
Waters sunfire C18 (250mm, 4.6 mm, 5µ) Methanol: buffer (0.1% v/v triethylamine pH-3.0) (45:55) UV (220 nm) Simultaneous determination of phenylephrine with three other active ingredients. rjptonline.org
Achiral Column with CD Detector USP Method Mobile Phase UV-CD Determines enantiomeric purity without a chiral column by using a chiral-specific detector. nih.gov

Analytical Method Development and Quality Control Research for S Phenylephrine Hydrochloride

Chromatographic Techniques for Assay and Purity Profiling

Chromatographic methods are central to the analysis of (S)-Phenylephrine Hydrochloride, offering high-resolution separation for both quantification and impurity detection. thermofisher.com

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound. thermofisher.comnih.gov Various HPLC methods have been developed for its estimation in bulk and tablet forms. semanticscholar.org These methods are designed to be specific, accurate, and precise, adhering to guidelines from the International Council for Harmonisation (ICH). semanticscholar.orgtandfonline.com A typical HPLC method might use a C18 column with a mobile phase consisting of a buffer and an organic solvent, with detection often performed using a UV detector. semanticscholar.orglgcstandards.com For instance, one method specifies a Luna® 5µm C18 column with a mobile phase of 5mM ammonium (B1175870) acetate (B1210297) (pH 4.7) and methanol (B129727) (80:20 v/v) at a detection wavelength of 272 nm. semanticscholar.org Another method for injection formulations uses an Ascentis Express C18 column with a mobile phase of 1.1g/L Sodium 1-heptanesulfonate in water and Methanol (1:1) at pH 3.0, with detection at 280nm. lgcstandards.com The versatility of HPLC allows for its application in analyzing combinations of this compound with other active ingredients, such as Paracetamol, Caffeine, and Chlorpheniramine (B86927) maleate (B1232345). thepharmajournal.com

Interactive Data Table: Example HPLC Method Parameters

ParameterMethod 1 (for Tablets) semanticscholar.orgMethod 2 (for Injection) lgcstandards.comMethod 3 (Oral Solution) nih.gov
Column Luna® 5µm C18 (250 × 4.6mm)Ascentis Express C18 (100 x 4.6 mm, 5 µm)C8 Cortecs (2.1 × 150 mm, 1.6 µm)
Mobile Phase 5mM ammonium acetate (pH 4.7) : methanol (80:20 v/v)1.1g/L Sodium 1-heptansulfonate in water : Methanol (1:1), pH 3.0Gradient elution with mobile phase A and B
Flow Rate 1 mL/min0.6 mL/min0.3 mL/min
Detection (UV) 272 nm280 nm210 nm
Column Temp. 30°C30°C15°C
Retention Time 2.6 minNot specifiedNot specified

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used variant of HPLC for the analysis of this compound. sielc.com These methods are valued for their sensitivity, accuracy, and specificity in quantifying the drug, often simultaneously with other compounds. iieta.org For instance, a validated RP-HPLC method for the simultaneous quantification of paracetamol and phenylephrine (B352888) hydrochloride uses a NUCLEODUR® C18 column with a mobile phase of acetonitrile (B52724) and a 45 mM orthophosphoric acid buffer (pH 6.0) in a 52:48 v/v ratio. iieta.org Detection is carried out at 234 nm. iieta.org RP-HPLC is also suitable for stability-indicating assays, which are crucial for assessing the degradation of the drug under various stress conditions like acid and base hydrolysis or oxidation. semanticscholar.org

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, faster, and cost-effective alternative to HPLC for the quantification of this compound. bohrium.com HPTLC methods have been developed for the simultaneous determination of this compound and other drugs in combined dosage forms. tandfonline.comnih.gov In one such method, chromatography is performed on silica (B1680970) gel 60 F254 plates with a mobile phase of n-Butanol, Ethanol, and Ammonia (B1221849) (6:3.5:0.6, v/v/v). tandfonline.com Densitometric scanning at a specific wavelength, such as 288 nm or 291 nm, allows for quantification. tandfonline.comnih.gov These methods are validated according to ICH guidelines and can effectively separate the drug from its degradation products, making them suitable for stability studies. tandfonline.com

Interactive Data Table: HPTLC Method Parameters

ParameterMethod 1 tandfonline.comMethod 2 nih.gov
Stationary Phase Pre-coated silica gel 60 F254 platesPre-coated silica gel plates
Mobile Phase n-Butanol : Ethanol : Ammonia (6:3.5:0.6, v/v/v)Ethyl acetate : methanol : ammonia (4:1:0.4 v/v/v)
Detection Wavelength 288 nm291 nm
Linearity Range 1026-6156 ng/band4-9 µ g/spot
RF Value 0.30Not specified

Spectrophotometric Approaches for Quantitative Analysis (e.g., UV-Vis Spectrophotometry)

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of this compound in bulk and pharmaceutical formulations. ijrti.orgresearchgate.net These methods are often based on measuring the absorbance of the drug solution at its wavelength of maximum absorption (λmax). ijrti.org For instance, a UV spectrophotometric method was developed using methanol as a solvent, with the λmax observed at 203 nm. ijrti.org Another method estimated phenylephrine hydrochloride at 291 nm in a sodium hydroxide (B78521) medium (pH 13.5). researchgate.net The methods are validated for linearity, accuracy, and precision as per ICH guidelines. ijrti.orgresearchgate.net

Other spectrophotometric methods involve chemical reactions to produce a colored product that can be measured in the visible region. One such method involves the oxidation of phenylephrine with N-bromosuccinimide (NBS) in an acidic medium, followed by the reaction of the residual NBS with methyl orange dye. rdd.edu.iq The absorbance of the remaining dye is then measured at 518 nm. rdd.edu.iq Another approach uses the reaction of phenylephrine with sodium nitroprusside and hydroxylamine (B1172632) hydrochloride in an alkaline medium to form a green-colored product with a λmax at 714 nm. rjptonline.orgrjptonline.org These colorimetric methods offer high sensitivity and can be applied to determine the drug in various dosage forms. rjptonline.orgdergipark.org.tr

Electrochemical and Electrophoretic Methods (e.g., Voltammetry, Capillary Zone Electrophoresis)

Electrochemical and electrophoretic techniques provide alternative approaches for the determination of this compound. nih.gov

Voltammetry: Voltammetric methods offer a convenient and fast measurement process using inexpensive instruments. nih.gov A chemically modified carbon paste electrode, for example, using multi-walled carbon nanotubes, has been designed for the voltammetric determination of phenylephrine hydrochloride. nih.gov The oxidation of phenylephrine is an irreversible process, and the peak current is proportional to its concentration. nih.gov Differential pulse voltammetry (DPV) has also been used for the simultaneous determination of phenylephrine with other drugs. nih.gov

Capillary Electrophoresis (CE): Capillary electrophoresis is a high-efficiency separation technique that has been successfully applied to the analysis of phenylephrine. psu.edu Capillary Zone Electrophoresis (CZE), a mode of CE, has been used for the simultaneous determination of phenylephrine hydrochloride and other compounds in pharmaceutical formulations. tubitak.gov.tr The separation is typically achieved in a buffer solution at a specific pH, with detection by UV. tubitak.gov.trnih.gov For example, a CZE method successfully separated phenylephrine and paracetamol using a 20 mM phosphate (B84403) buffer at pH 8, with detection at 200 nm. tubitak.gov.tr CE methods can also be used for chiral separations to distinguish between the (S) and (R) enantiomers of phenylephrine. nih.gov

Impurity Profiling and Identification

Ensuring the purity of this compound is critical for its quality. Impurity profiling involves the identification and quantification of any related substances present in the drug material. thermofisher.comresearchgate.netgreyhoundchrom.com These impurities can be process-related or arise from degradation. nih.govtubitak.gov.tr

HPLC and UHPLC methods are particularly powerful for separating and quantifying impurities. lgcstandards.comnih.gov A single UHPLC method has been developed to analyze both diphenhydramine (B27) and phenylephrine hydrochloride along with eleven of their related organic impurities. nih.gov

The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs specify certain impurities that need to be controlled. greyhoundchrom.com Certified Reference Materials (CRMs) for these impurities are available to aid in their identification and quantification. greyhoundchrom.com

Commonly identified impurities of Phenylephrine Hydrochloride include:

Norphenylephrine Hydrochloride (Impurity A) greyhoundchrom.compharmaffiliates.com

Phenylephrone Hydrochloride (Impurity C) greyhoundchrom.compharmaffiliates.com

Benzylphenylephrine (Impurity D) greyhoundchrom.compharmaffiliates.com

Benzylphenylephrone hydrochloride (Impurity E) greyhoundchrom.compharmaffiliates.com

(R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol hydrochloride monohydrate (Impurity F) greyhoundchrom.com

N-(Carboxymethyl)phenylephrine (Impurity G) greyhoundchrom.com

Stability-indicating methods are crucial for impurity profiling as they can distinguish the active pharmaceutical ingredient from its degradation products formed under stress conditions such as acid/base hydrolysis, oxidation, and exposure to heat or light. semanticscholar.org Studies have shown that phenylephrine hydrochloride degrades under acidic, basic, and oxidative stress but is relatively stable to photolytic and thermal degradation. semanticscholar.orgtandfonline.com

Detection and Characterization of Related Substances and Degradants

The chemical stability of this compound is a critical attribute that can impact its safety and effectiveness. semanticscholar.org Degradation of the active pharmaceutical ingredient (API) can occur under various stress conditions, such as exposure to acid, base, oxidation, light, and heat. semanticscholar.orgnih.gov Stability-indicating analytical methods, predominantly High-Performance Liquid Chromatography (HPLC), are developed to separate and quantify the API from its degradation products and any process-related impurities. semanticscholar.orgscholarsresearchlibrary.com

Forced degradation studies are instrumental in identifying potential degradants. In the case of this compound, it has been found to be susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions, while showing resilience to photolytic and thermal stress. semanticscholar.org One of the major degradation products identified results from the loss of a water molecule from the phenylephrine structure, leading to a derivative with an unsaturated side chain. nih.gov Another significant degradant can be formed in formulations containing both phenylephrine and maleate salts (e.g., chlorpheniramine maleate), resulting from an interaction between the two components. acs.orgceu.es This adduct was identified as 2-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylaminosuccinic acid. acs.org

Various analytical techniques are employed for the detection and characterization of these related substances. HPLC with UV detection is a common method for quantification. scholarsresearchlibrary.comsielc.com Electrospray ionization-mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) are powerful tools for the structural elucidation of unknown degradants. nih.gov

The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) specify limits for several related compounds in phenylephrine hydrochloride. greyhoundchrom.com These include impurities such as Norphenylephrine Hydrochloride, Phenylephrone Hydrochloride, and Benzylphenylephrone Hydrochloride. greyhoundchrom.com

Table 1: Known Related Substances and Degradants of this compound

Compound Name Type Method of Detection
Norphenylephrine Hydrochloride Process Impurity HPLC, USP/EP Monograph greyhoundchrom.com
Phenylephrone Hydrochloride Process Impurity/Degradant HPLC, USP/EP Monograph greyhoundchrom.com
Benzylphenylephrone Hydrochloride Process Impurity HPLC, USP/EP Monograph greyhoundchrom.com
Benzylphenylephrine Process Impurity HPLC, USP/EP Monograph greyhoundchrom.com
(R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol hydrochloride monohydrate Process Impurity HPLC, USP Monograph greyhoundchrom.com
N-(Carboxymethyl)phenylephrine Process Impurity HPLC, USP Monograph greyhoundchrom.com
2-Hydroxy-N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide Process Impurity HPLC, USP Monograph greyhoundchrom.com
N-Formylphenylephrine Process Impurity HPLC, USP Monograph greyhoundchrom.com
Phenylephrine derivative with unsaturated side chain Degradant ESI-MS nih.gov

Assessment of Genotoxic Impurities

Genotoxic impurities (GTIs) are a class of impurities that have the potential to damage DNA and are therefore considered a significant safety concern. nih.gov The control of GTIs in active pharmaceutical ingredients is a critical aspect of drug development and manufacturing. triphasepharmasolutions.com The assessment of genotoxic impurities in this compound involves a comprehensive risk assessment strategy. researchgate.net

This process begins with an evaluation of the synthetic route and all raw materials, intermediates, and reagents used in the manufacturing process. triphasepharmasolutions.comresearchgate.net The structures of these compounds are analyzed for any known structural alerts for genotoxicity, often using in silico tools like (Q)SAR software. nih.govtriphasepharmasolutions.com

If a potential genotoxic impurity (PGI) is identified, a risk assessment is performed to determine the likelihood of its presence in the final drug substance. researchgate.net This assessment may include an evaluation of the impurity's reactivity, solubility, and volatility, which can influence its potential to be purged during the manufacturing process. triphasepharmasolutions.com

When a GTI is confirmed or highly suspected to be present, highly sensitive analytical methods are required for its detection and quantification at trace levels. researchgate.net These methods often involve advanced techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS) to achieve the necessary low limits of detection. researchgate.net The ICH M7 guideline provides a framework for the assessment and control of mutagenic impurities to limit potential carcinogenic risk. nih.gov

Method Validation Strategies (e.g., ICH Guidelines)

The validation of analytical methods is a mandatory requirement to ensure that the methods are suitable for their intended purpose. europa.eu The International Council for Harmonisation (ICH) provides comprehensive guidelines, specifically ICH Q2(R2), for the validation of analytical procedures. europa.euamsbiopharma.com These guidelines outline the validation characteristics that need to be evaluated, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness. semanticscholar.orgijrti.orgich.org

For this compound, analytical methods such as HPLC and UV spectrophotometry are validated according to these ICH guidelines. semanticscholar.orgijrti.org

Specificity is demonstrated by the method's ability to accurately measure the analyte in the presence of impurities, degradants, and excipients. amsbiopharma.comich.org

Linearity is established by showing a direct proportional relationship between the concentration of the analyte and the analytical response over a specified range. semanticscholar.orgeuropa.eu

Accuracy is determined by comparing the measured value to a true or accepted reference value, often expressed as percent recovery. ijrti.orgich.org

Precision is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, or inter-laboratory precision), and is typically expressed as the relative standard deviation (%RSD). semanticscholar.orgamsbiopharma.com

LOD and LOQ represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. semanticscholar.orgijrti.org

Robustness is evaluated by making small, deliberate variations to the method parameters (e.g., pH of the mobile phase, flow rate) to assess its reliability during normal use. semanticscholar.org

A validation protocol is established before the study, and a validation report summarizes the results. europa.eu

Table 2: Example of Validation Parameters for an HPLC Method for this compound

Validation Parameter Acceptance Criteria Typical Finding
Linearity (Correlation Coefficient, r²) ≥ 0.999 0.9999 iieta.org
Accuracy (% Recovery) 98.0% - 102.0% 99.78% - 100.8% iieta.org
Precision (% RSD) ≤ 2.0% < 2% semanticscholar.org
Limit of Detection (LOD) Reported 6.1658 µg/mL semanticscholar.org

Pharmaceutical Reference Standards and Traceability in Quality Control

Pharmaceutical reference standards are highly purified compounds that are used as a basis for comparison in analytical tests. sigmaaldrich.comlgcstandards.com They are essential for ensuring the identity, purity, and strength of (S)-Phenyleylephrine Hydrochloride. sigmaaldrich.comsigmaaldrich.com These standards can be classified as either primary or secondary.

Primary Reference Standards are established by pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP). sigmaaldrich.compharmacopoeia.com These standards have the highest level of purity and are extensively characterized.

Secondary Reference Standards (or working standards) are qualified against the primary reference standard and are used for routine quality control testing in pharmaceutical laboratories. sigmaaldrich.com They offer a cost-effective and convenient alternative to using primary standards for daily analysis. sigmaaldrich.com

The use of these reference standards ensures traceability, meaning that the results of an analytical measurement can be related to a stated reference, usually a national or international standard, through an unbroken chain of comparisons, all having stated uncertainties. lgcstandards.com Certified Reference Materials (CRMs) are produced and certified in accordance with ISO 17034 and ISO/IEC 17025, providing a high degree of confidence in their quality and traceability. sigmaaldrich.comlgcstandards.com

A Certificate of Analysis (CoA) accompanies each reference standard, providing detailed information about its identity, purity, and other relevant characteristics. lgcstandards.comsigmaaldrich.com This documentation is crucial for regulatory compliance and for ensuring the reliability of quality control data.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Norphenylephrine Hydrochloride
Phenylephrone Hydrochloride
Benzylphenylephrone Hydrochloride
Benzylphenylephrine
(R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol hydrochloride monohydrate
N-(Carboxymethyl)phenylephrine
2-Hydroxy-N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide
N-Formylphenylephrine
2-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylaminosuccinic acid
Chlorpheniramine maleate

Drug Interaction Mechanisms Involving S Phenylephrine Hydrochloride

Interactions with Monoamine Oxidase Inhibitors (MAOIs)

The concurrent use of (S)-Phenylephrine Hydrochloride with Monoamine Oxidase Inhibitors (MAOIs) is contraindicated due to the risk of severe hypertensive reactions and hyperpyrexia. myactivehealth.comdrugs.com MAOIs, which include drugs like isocarboxazid, phenelzine, and tranylcypromine, inhibit the metabolism of sympathomimetic amines like phenylephrine (B352888). drugs.comuspharmacist.com This inhibition leads to an accumulation of norepinephrine (B1679862) in adrenergic neurons. drugs.com When phenylephrine is administered, it can trigger the release of these stored catecholamines, resulting in a synergistic and dangerous potentiation of its pressor effects. drugs.comnih.gov This interaction can cause a rapid and excessive rise in blood pressure, potentially leading to a hypertensive crisis, which can be life-threatening. drugs.comnih.gov A washout period of at least 14 days is recommended between the discontinuation of an MAOI and the administration of phenylephrine to avoid this interaction. myactivehealth.comdrugs.com

Adrenergic Drug Interactions

Beta-Adrenergic Receptor Antagonists

The interaction between this compound and beta-adrenergic receptor antagonists (beta-blockers) can lead to an enhanced pressor response. drugs.comnih.gov Beta-blockers, by antagonizing beta-adrenergic receptors, can leave the alpha-adrenergic effects of phenylephrine unopposed. nih.gov This can result in significant vasoconstriction and an increase in blood pressure. drugs.com However, some studies have shown that in patients with hypertension, beta-blockade did not lead to a clinically significant enhancement of the pressor response to phenylephrine. nih.gov

Alpha-Adrenergic Receptor Antagonists and Agonists

Alpha-adrenergic receptor antagonists, such as phenothiazines (e.g., chlorpromazine), can decrease the pressor effect of phenylephrine by blocking its site of action. nih.gov Conversely, alpha-2 adrenergic agonists like clonidine (B47849) can enhance the vasoconstrictive effects of phenylephrine by suppressing sympathetic outflow from the central nervous system, which increases the sensitivity to vasoconstrictors. nih.gov

Norepinephrine Reuptake Inhibitors

Norepinephrine reuptake inhibitors (NRIs), such as atomoxetine, can potentiate the pressor effects of this compound. nih.govdrugs.com By blocking the reuptake of norepinephrine at the synaptic cleft, NRIs increase the availability of this neurotransmitter, leading to an enhanced response to adrenergic agonists like phenylephrine. nih.gov This can result in a significant increase in blood pressure and heart rate. drugs.com

Metabolic Interaction Pathways (e.g., Sulfation Competition with Acetaminophen)

A notable metabolic interaction occurs between this compound and acetaminophen (B1664979). Both substances are metabolized, in part, through sulfation in the gut wall and liver. drugbank.comnih.gov When taken concurrently, acetaminophen can compete with phenylephrine for the sulfotransferase enzyme SULT1A3. drugbank.com This competition can decrease the presystemic sulfation of phenylephrine, leading to increased bioavailability of the active drug. nih.govcanada.ca Studies have shown that co-administration with acetaminophen can increase the amount of phenylephrine in the body, which could potentially increase the risk of its cardiovascular side effects, especially in susceptible individuals. canada.canih.gov

Interactions Affecting Cardiovascular Response (e.g., Corticosteroids, Ergot Alkaloids)

Certain medications can alter the cardiovascular response to this compound.

Corticosteroids : Steroids can sensitize the vasculature to the effects of catecholamines like phenylephrine, thereby augmenting their vasoconstrictive action. nih.gov This can lead to an increased pressor response. drugs.com However, some research has indicated that in specific contexts, such as in healthy volunteers with induced hypoaldosteronism, single administrations of hydrocortisone (B1673445) and fludrocortisone (B194907) actually decreased the pressor response to phenylephrine, suggesting a complex interaction. nih.gov

Ergot Alkaloids : The concomitant use of ergot alkaloids, such as ergotamine and dihydroergotamine, with this compound is generally not recommended. wikipedia.orgclevelandclinic.org Both classes of drugs have vasoconstrictive properties, and their combined use can lead to an additive and potentially dangerous increase in blood pressure. wikipedia.orgdrugs.com Some ergot derivatives, however, have been shown to antagonize the pressor effect of phenylephrine. nih.gov

Table of Interacting Drugs and their Mechanisms with this compound

Interacting Drug Class Example(s) Mechanism of Interaction Clinical Implication
Monoamine Oxidase Inhibitors (MAOIs) Phenelzine, Tranylcypromine Inhibition of phenylephrine metabolism, leading to increased norepinephrine stores. drugs.comnih.gov Severe hypertensive crisis. myactivehealth.comdrugs.com
Beta-Adrenergic Receptor Antagonists Propranolol, Metoprolol Unopposed alpha-adrenergic stimulation. drugs.comnih.gov Potentially increased blood pressure. drugs.com
Alpha-Adrenergic Receptor Antagonists Chlorpromazine Blockade of alpha-1 adrenergic receptors. nih.gov Decreased pressor effect of phenylephrine. nih.gov
Alpha-Adrenergic Receptor Agonists Clonidine Increased sensitivity to vasoconstrictors. nih.gov Enhanced vasoconstrictive effects. nih.gov
Norepinephrine Reuptake Inhibitors Atomoxetine Increased availability of norepinephrine. nih.gov Potentiated pressor effects. nih.govdrugs.com
Analgesics (competing metabolism) Acetaminophen Competition for sulfation (SULT1A3 enzyme). drugbank.comnih.gov Increased bioavailability of phenylephrine. nih.govcanada.ca
Corticosteroids Prednisone, Hydrocortisone Sensitization of vasculature to catecholamines. nih.gov Potentially augmented vasoconstriction. nih.govdrugs.com
Ergot Alkaloids Ergotamine, Dihydroergotamine Additive vasoconstrictive effects. wikipedia.orgdrugs.com Potentially dangerous increase in blood pressure. wikipedia.org

Pharmacodynamic Interactions (e.g., Atropine (B194438), Inhalation Anesthetics)

The hemodynamic effects of this compound, a potent α1-adrenergic receptor agonist, can be significantly modified by the concurrent administration of other drugs that influence the autonomic nervous system or possess cardiovascular effects themselves. This section explores the pharmacodynamic interaction mechanisms between (S)-Phenylephenylephrine Hydrochloride and two common classes of drugs used in the perioperative setting: the anticholinergic agent Atropine and inhalation anesthetics.

Atropine, a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, blocks the vagal efferent signals to the sinoatrial node of the heart that mediate this reflex bradycardia. youtube.com By inhibiting this compensatory mechanism, the full pressor effect of (S)-Phenylephrine is realized, resulting in a more pronounced elevation in blood pressure. youtube.comnih.govnih.gov This interaction is of significant clinical importance, particularly in settings such as ophthalmology and anesthesia, where both drugs may be used concurrently. nih.govnih.gov

Clinical and preclinical studies have consistently demonstrated this potentiation. For instance, the concomitant use of phenylephrine eye drops and systemic atropine has been associated with significant increases in both blood pressure and heart rate. nih.govnih.gov

Research Findings on the Interaction of this compound and Atropine

Study PopulationAdministration DetailsKey FindingsReference
Healthy Volunteers(S)-Phenylephrine infusion with and without prior Atropine administration.The pressor response to (S)-Phenylephrine was markedly potentiated after vagal blockade with Atropine. nih.gov Systolic and diastolic blood pressure increases were significantly higher when (S)-Phenylephrine was given after Atropine. youtube.com youtube.comnih.gov
Pediatric Patients (undergoing eye surgery)5% (S)-Phenylephrine eye drops combined with intravenous Atropine.A significant increase in heart rate was observed, lasting for 20 minutes. Systolic and diastolic blood pressure also showed a significant increase, lasting for 25 and 15 minutes, respectively. nih.govnih.gov nih.govnih.gov
Animal (Rat) StudiesConcurrent administration of (S)-Phenylephrine eye drops and intravenous Atropine.The combination resulted in a synergistic effect, increasing both blood pressure and heart rate. The magnitude of this effect was dependent on the time interval between the administration of the two drugs. nih.govdrugbank.com The cardiovascular effects were reversible with the administration of neostigmine. nih.gov nih.govnih.govdrugbank.com

This table presents a summary of research findings. For detailed methodologies and full results, please consult the cited sources.

Inhalation anesthetics such as Sevoflurane, Isoflurane, and Desflurane are commonly used to maintain general anesthesia. These agents themselves have significant effects on the cardiovascular system, primarily causing dose-dependent vasodilation and a decrease in systemic vascular resistance, which leads to hypotension. nih.govnih.gov (S)-Phenylephrine is frequently administered to counteract this anesthetic-induced hypotension due to its vasoconstrictive properties. nih.govnumberanalytics.com However, the interaction is complex, as inhalation anesthetics can also modulate the body's response to α1-adrenergic stimulation.

Research indicates that volatile anesthetics can attenuate the vasoconstrictive effects of (S)-Phenylephrine. Studies have shown that both Isoflurane and Desflurane can impair the vascular response to (S)-Phenylephrine, suggesting a decreased α1-adrenoceptor responsiveness during anesthesia. nih.gov This implies that a higher dose of (S)-Phenylephrine may be required to achieve the desired pressor effect in the presence of these agents.

Furthermore, the net effect on cardiac output can be variable. While (S)-Phenylephrine primarily increases afterload, in patients with anesthesia-induced hypotension who are "preload dependent," it can also increase venous return (preload) through venoconstriction, thereby increasing cardiac output. nih.govnih.gov However, in some contexts, the increased afterload from (S)-Phenylephrine combined with the myocardial depressant effects of anesthetics can lead to a decrease in cardiac output. nih.gov

Research Findings on the Interaction of this compound and Inhalation Anesthetics

Anesthetic AgentStudy Population/ModelKey Findings on Interaction with (S)-PhenylephrineReference
Sevoflurane HorsesIn Sevoflurane-anesthetized horses, (S)-Phenylephrine infusion reversed hypotension by increasing mean arterial pressure but also caused a decrease in cardiac output due to increased systemic vascular resistance. nih.gov
Isoflurane HumansIsoflurane anesthesia attenuated the arterial vasoconstrictor response to (S)-Phenylephrine. nih.gov It can also cause a dose-dependent decrease in systemic vascular resistance. nih.govnih.gov nih.govnih.govnih.gov
Desflurane HumansSimilar to Isoflurane, Desflurane anesthesia attenuated the arterial response to (S)-Phenylephrine. nih.gov Desflurane is a potent vasodilator and can lead to a decrease in blood pressure. nih.gov nih.govnih.gov
General Anesthesia Humans (preload-dependent patients)In patients with anesthesia-induced hypotension, (S)-Phenylephrine was shown to increase cardiac output by increasing cardiac filling (preload). nih.gov

This table presents a summary of research findings. For detailed methodologies and full results, please consult the cited sources.

Formulation Science and Stability Research for S Phenylephrine Hydrochloride

Strategies for Enhancing Stability

The stability of (S)-Phenylephrine Hydrochloride in aqueous solutions is a critical factor for liquid dosage forms, such as injections and nasal sprays. Key formulation strategies focus on controlling the chemical environment through pH modulation, buffer system selection, and protection from environmental factors like light.

The choice of buffer system is paramount in stabilizing this compound solutions. Buffers maintain the pH within a desired range where the drug molecule exhibits maximum stability. Studies have investigated various buffer systems, including citrate (B86180), acetate (B1210297), and tartrate. google.comgoogle.com

Research indicates that while different buffers can be used, their concentration can impact stability. For instance, a patent for a stable, antioxidant-free phenylephrine (B352888) formulation highlighted that acetate buffers, particularly at low concentrations (e.g., ≤ 5 mM), were especially preferred for enhancing stability in ready-to-use solutions. google.com Another study aiming to prevent the formation of phenylephrine-maleate adducts in combination drug products noted the use of organic acids like citric acid and tartaric acid to adjust the pH of the formulation into a stable range. google.com In chromatographic analysis, a monosodium phosphate (B84403) buffer has also been utilized in the mobile phase to analyze phenylephrine, indicating its compatibility. sielc.com

The pH of a formulation is one of the most critical factors influencing the degradation kinetics of this compound. The molecule's stability is highly pH-dependent, with degradation occurring via different mechanisms under acidic, neutral, and alkaline conditions. sid.irajpojournals.org

Generally, this compound is reported to be more stable in acidic to neutral solutions, with a stability interval often cited between pH 3.5 and 7.0. researchgate.net Above pH 7, degradation primarily involves the amino side chain. google.comresearchgate.net In one study, nasal drops buffered at pH 5 and 6 demonstrated significant stability over a 540-day period. oup.com

Accelerated stability studies have been conducted to pinpoint the optimal pH for maximum stability. A study evaluating phenylephrine hydrochloride solutions at pH values from 4.0 to 6.0 in a citrate buffer found that the lowest levels of total impurities formed at pH 4.0. google.com However, to balance stability with physiological tolerability for intravenous administration, a pH of 5.0 was ultimately selected. google.com The same study showed that impurity levels increased at pH 5.5 and 6.0. google.com

When combined with chlorpheniramine (B86927) maleate (B1232345), the pH must be tightly controlled to prevent the formation of specific degradation adducts. Research has found that maintaining a pH between 4.5 and 6.0 is optimal for minimizing the formation of two different phenylephrine-maleate adducts. google.com

Table 1: Effect of pH on the Stability of this compound Solution (400 mcg/mL in Citrate Buffer) at 80°C
pH of FormulationObserved Total ImpuritiesReference
4.0Lowest levels of total impurities observed. google.com
4.5No significant difference in impurities compared to pH 5.0. google.com
5.0Selected as optimal pH to balance stability and tolerability. google.com
5.5Higher levels of total impurities observed. google.com
6.0Higher levels of total impurities observed. google.com

This compound is known to be sensitive to light, a factor that can accelerate its degradation. google.com Therefore, implementing effective light protection methodologies is a standard and necessary practice in the manufacturing, packaging, and storage of phenylephrine-containing products.

Studies have confirmed the impact of light on stability. One evaluation found that while phenylephrine solutions were stable for at least 138 days when stored in the dark, they were not stable when exposed to normal fluorescent lighting. juniperpublishers.com Conversely, another study showed that diluted phenylephrine solutions in PVC bags remained stable for 60 days when exposed to fluorescent light, suggesting that formulation components and packaging can influence photosensitivity. nih.gov However, the consensus is that protection from light is crucial.

Standard light protection methodologies include the use of amber or opaque primary packaging, such as amber vials and syringes. nih.gov For products like intravenous bags, an opaque overwrap, often made of aluminum, is used, which may also contain an oxygen scavenger to prevent photo-oxidation. google.comnih.gov Pharmaceutical guidelines frequently recommend that the product be stored in its original carton until the time of use to protect the contents from light. nih.gov

Degradation Product Formation and Control

Understanding the specific degradation products of this compound is essential for developing stable formulations and analytical methods. The degradation profile depends heavily on the formulation's pH, the presence of other active ingredients, and environmental factors. google.comacs.org

At a pH above 7, degradation can occur on the side chain, involving the loss of the secondary amine function. google.comresearchgate.net One proposed decomposition product from this pathway is 5-hydroxy-N-methyl indoxyl. google.com In formulations containing other active ingredients, interaction products can form. A well-documented example occurs in combination products containing chlorpheniramine maleate. acs.orgnih.gov In this case, a "Michael addition" reaction can occur between phenylephrine and maleic acid (from the chlorpheniramine maleate salt), forming a phenylephrine-maleate adduct. acs.orgnih.gov The formation of this adduct can be controlled by maintaining the formulation's pH between 4.5 and 6.0. google.com Forced degradation studies have also shown that phenylephrine degrades under acidic, basic, and oxidative stress conditions. semanticscholar.org

Control over the formation of these degradation products is achieved primarily through rigorous formulation design, including:

pH Optimization: Maintaining the pH in a range where the drug is most stable (e.g., pH 4.5-6.0) is the most effective control strategy. google.comgoogle.com

Excipient Compatibility: Thorough screening of excipients is performed to avoid interactions that could catalyze degradation.

Antioxidant-Free Formulations: While antioxidants can be used, stable formulations have been developed without them by controlling other factors like pH and using protective packaging. google.com

Table 2: Known Degradation Products of this compound and Control Strategies
Degradation ProductConditions of FormationControl StrategyReference
Side-chain degradation products (e.g., 5-hydroxy-N-methyl indoxyl)Alkaline conditions (pH > 7)Maintain pH in the acidic to neutral range (e.g., pH 5.0). google.comresearchgate.net
Phenylephrine-maleate adductPresence of maleic acid (e.g., from chlorpheniramine maleate).Control pH to between 4.5 and 6.0. google.comacs.orgnih.gov
Various unspecified productsAcidic, basic, and oxidative stress.Use of appropriate buffers and protection from oxidizing agents. semanticscholar.org

Advanced Drug Delivery System Research

Beyond traditional formulations, research into advanced drug delivery systems (ADDS) aims to improve the therapeutic profile of this compound. nih.govslideshare.net These systems are designed to control the rate and location of drug release, potentially enhancing efficacy and patient convenience.

Transmucosal drug delivery, which includes routes like nasal, buccal, and sublingual, offers a non-invasive way to achieve systemic drug effects, bypassing the gastrointestinal tract and first-pass metabolism. nih.gov However, the mucosal barrier limits the absorption of many drugs. nih.govrcsi.com For a drug to be effectively absorbed transmucosally, it generally needs to be a small, lipophilic molecule that is non-ionized at the local pH. nih.gov

Research in this area focuses on the use of chemical permeation enhancers, which temporarily alter the permeability of the mucosal epithelium to facilitate drug absorption. nih.govnih.gov These enhancers are a key component in the development of advanced transmucosal formulations. mdpi.comresearchgate.net

For this compound, advanced drug delivery systems have been explored to modify its absorption profile. A notable example is a patented oral pharmaceutical composition designed for colonic absorption. google.com This system uses an erodible layer that degrades in a time-dependent or pH-dependent manner, releasing the phenylephrine core in the colon for mucosal absorption. google.com This approach aims to increase the bioavailability of the active, unmetabolized drug by targeting a different region of intestinal absorption. google.com Such research signifies a move towards more sophisticated formulations that can precisely control drug delivery.

Novel Excipient Compatibility Studies (e.g., Hard Fat in Suppository Formulations)

The compatibility of an active pharmaceutical ingredient (API) with various excipients is a cornerstone of formulation development, ensuring the stability, efficacy, and safety of the final dosage form. For this compound, a sympathomimetic amine, its formulation in suppository dosage forms often involves the use of lipid-based excipients such as hard fat. Hard fat, a mixture of triglycerides, serves as a vehicle for rectal administration, melting or dissolving at body temperature to release the drug. While commercially available suppositories combine phenylephrine HCl and hard fat, detailed public research on their specific physicochemical compatibility is limited.

Physicochemical Properties and Potential Interactions:

This compound is a salt of a weak base and a strong acid, freely soluble in water and alcohol. Hard fat, conversely, is a non-polar, lipid-based excipient. The inherent differences in their chemical nature necessitate careful consideration of potential interactions that could affect the stability of the drug.

Potential degradation pathways for phenylephrine in various conditions include oxidation of the phenolic group, reactions of the secondary amine, and interactions with other formulation components. nih.govsemanticscholar.org The pH of the microenvironment within the suppository mass can also influence the stability of the phenylephrine salt.

Research Findings and Stability Considerations:

While specific compatibility studies between this compound and hard fat are not extensively found in publicly accessible literature, general stability principles for phenylephrine provide some guidance. The stability of phenylephrine is known to be influenced by factors such as pH, light, and the presence of oxidizing agents. semanticscholar.org

In the context of a hard fat suppository, the solid, anhydrous nature of the excipient at room temperature can provide a protective environment for the drug, minimizing degradation pathways that require an aqueous medium. However, the manufacturing process, which may involve melting the hard fat, and the conditions during storage and use, could introduce factors that affect stability.

Currently, detailed, publicly available research data specifically quantifying the degradation of this compound in a hard fat suppository base under various storage conditions is not available. Such studies would typically involve:

Visual and Physical Evaluation: Assessing changes in color, appearance, and hardness of the suppositories over time.

Assay of Active Ingredient: Quantifying the amount of this compound remaining at different time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). nih.govnih.gov

Identification of Degradation Products: Characterizing any new peaks that appear in the chromatogram to understand the degradation pathways.

Given the absence of specific published studies, the following table is a hypothetical representation of what a stability study for this compound suppositories with a hard fat base might look like. The data presented is illustrative and not based on actual experimental results.

Hypothetical Stability Data for this compound in Hard Fat Suppositories

This table illustrates the type of data that would be generated in a formal stability study. The values are for demonstrative purposes only.

Storage ConditionTime PointAppearanceAssay of (S)-Phenylephrine HCl (% of Initial)Total Degradation Products (%)
25°C / 60% RHInitialWhite, smooth100.0<0.1
3 MonthsNo change99.50.5
6 MonthsNo change98.91.1
40°C / 75% RH (Accelerated)InitialWhite, smooth100.0<0.1
3 MonthsSlight yellowing97.22.8
6 MonthsNoticeable yellowing95.14.9

Preclinical Model Applications and in Vitro Functional Studies

In Vitro Cellular and Molecular Assays

In vitro studies are fundamental in characterizing the interaction of (S)-Phenylephrine Hydrochloride with its molecular targets and understanding its functional consequences at a cellular level.

This compound is recognized as an α1-adrenoceptor agonist. caymanchem.comtocris.com Binding assays have been employed to determine its affinity for different α1-adrenergic receptor subtypes. The compound shows selectivity for the α1A subtype, although it also interacts with α1B and α1D subtypes. caymanchem.comrndsystems.com The binding affinity is typically expressed by the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

Studies have reported varying pKi values, which can be attributed to different experimental systems and methodologies. For instance, one set of findings reported pKi values of 5.86 for α1D, 4.87 for α1B, and 4.70 for α1A receptors. tocris.comrndsystems.com Another study identified (S)-Phenylephrine as an agonist for the α1A receptor with a Ki of 1.4 µM, while demonstrating lower affinity for the α1B and α1C subtypes with Ki values of 23.9 µM and 47.8 µM, respectively. caymanchem.com This highlights its preferential, though not exclusive, interaction with the α1A adrenoceptor subtype. caymanchem.com

Table 1: Receptor Binding Affinity of (S)-Phenylephrine for α-Adrenergic Receptor Subtypes

Receptor Subtype Reported Ki (µM) Reported pKi
α1A 1.4 caymanchem.com 4.70 tocris.comrndsystems.com
α1B 23.9 caymanchem.com 4.87 tocris.comrndsystems.com
α1D - 5.86 tocris.comrndsystems.com
α1C 47.8 caymanchem.com -

Functional assays confirm that the binding of this compound to α1-adrenergic receptors translates into a physiological response. As a post-synaptic α-adrenergic receptor agonist, its primary mechanism involves mimicking the action of endogenous catecholamines like norepinephrine (B1679862). patsnap.comnih.gov

Upon binding to α1-receptors, it initiates a downstream signaling cascade through the Gq protein and phospholipase C. patsnap.com This leads to the generation of second messengers, inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). patsnap.com IP3 triggers the release of calcium ions from intracellular stores, increasing the cytosolic calcium concentration, which in turn causes the contraction of smooth muscles. patsnap.com This vasoconstrictive property is a hallmark of its action. patsnap.comnih.gov

Functional assays in isolated tissues, such as rabbit aorta, have demonstrated that (S)-Phenylephrine can induce smooth muscle contractions. caymanchem.com It is often used to precontract smooth muscle in preparations designed to study the effects of various vasodilator agents. caymanchem.com In studies on cardiomyocytes, (S)-Phenylephrine has been shown to increase the rate of intracellular calcium fluctuations, which corresponds to an increased contraction rate. tocris.com

Ex Vivo Tissue Preparations (e.g., Mouse Vas Deferens for Noradrenaline Release)

Ex vivo tissue preparations provide a bridge between cellular assays and in vivo studies. The mouse and rat vas deferens are common models for studying adrenergic neurotransmission. Research has shown that the effects of phenylephrine (B352888) can be indirect, mediated by the release of endogenous noradrenaline. nih.gov

In the rat vas deferens, phenylephrine was found to induce a concentration-dependent increase in noradrenaline release. nih.gov This effect was shown to be dependent on the activation of α1-adrenoceptors and required the presence of extracellular calcium. nih.gov The study also revealed that the nitric oxide synthase pathway potentiates the contractility induced by phenylephrine through this mechanism of endogenous noradrenaline release. nih.gov The release of noradrenaline was abolished by the α1-adrenoceptor antagonist prazosin (B1663645) but was not affected by the noradrenaline carrier blocker desipramine, indicating a carrier-independent release mechanism. nih.gov

Similarly, studies using the mouse vas deferens have been employed to investigate the effects of phenylephrine on noradrenaline release and smooth muscle contractions, further elucidating its complex interactions within the sympathetic nervous system. nih.gov

Animal Models in Pharmacological and Toxicological Research

Animal models are crucial for assessing the systemic effects, pharmacology, and toxicology of this compound.

Rodent models, particularly rats and mice, have been used extensively in long-term toxicological and carcinogenicity studies. In 2-year studies where phenylephrine hydrochloride was incorporated into the feed of F344/N rats and B6C3F1 mice, no evidence of carcinogenicity was observed. nih.govfda.gov

However, some non-neoplastic effects were noted. At higher concentrations, there was a dose-dependent decrease in body weight gain in both species. nih.govresearchgate.net In rats, chronic focal inflammation of the liver and inflammation of the prostate were observed at increased rates in the dosed groups. nih.govfda.gov Interestingly, the incidences of mononuclear cell leukemia and pheochromocytomas of the adrenal gland were decreased in dosed male rats. nih.govfda.gov In an in vivo study using anesthetized mice, phenylephrine administration led to a significant increase in blood pressure, stroke volume, and total peripheral resistance, while heart rate decreased. nih.gov These findings underscore the compound's primary vascular effects. nih.gov

Table 2: Summary of Findings in Long-Term Rodent Studies of Phenylephrine Hydrochloride

Species Duration Key Findings
F344/N Rats 2 years No increase in neoplasms; Increased inflammation of the liver and prostate; Decreased body weight at higher doses; Decreased incidence of mononuclear cell leukemia and adrenal pheochromocytomas in males. nih.gov
B6C3F1 Mice 2 years No increase in neoplasms; Decreased body weight at higher doses. nih.gov

In specific organ system models, this compound is often used for its well-established mydriatic (pupil-dilating) properties, which are essential for conducting certain experimental procedures. In rodent models of retinal ganglion cell (RGC) death, such as those induced by ischemia/reperfusion or optic nerve crush, phenylephrine is applied to the cornea to dilate the pupils. arvojournals.org This allows for clear observation and imaging of the retina and optic nerve head, which is critical for assessing the extent of neuronal damage and the efficacy of potential neuroprotective agents. arvojournals.orgnih.gov

While phenylephrine is a tool in these studies, the research focus is typically on the mechanisms of RGC death and the testing of novel therapeutic compounds. arvojournals.orgnih.gov The pathophysiology of RGC death in these models involves factors like oxidative stress, glutamate (B1630785) neurotoxicity, and inflammation. nih.govcardiff.ac.ukescholarship.org The use of phenylephrine in these contexts is to facilitate the experimental model rather than to investigate a direct therapeutic or pathological effect of the compound on retinal neurons themselves.

Advanced Research Perspectives and Future Directions for S Phenylephrine Hydrochloride

Structural-Activity Relationship (SAR) Studies for Adrenergic Specificity

(S)-Phenylephrine Hydrochloride is a selective agonist for α1-adrenergic receptors. medchemexpress.comtocris.com Its chemical structure, specifically the arrangement of its hydroxyl and amine groups on the phenylethanolamine backbone, is crucial for this selectivity. nih.gov Structure-activity relationship (SAR) studies are fundamental in understanding how the specific features of the (S)-Phenylephrine molecule contribute to its targeted action on α1-adrenoceptors over other adrenergic receptor subtypes. rndsystems.com

The primary mechanism of action for this compound involves binding to and activating α1-adrenergic receptors. patsnap.com This activation triggers a cascade of intracellular events, leading to physiological responses such as vasoconstriction. nih.govpatsnap.com The compound shows a higher affinity for the α1D subtype, followed by α1B and α1A. medchemexpress.comtocris.comrndsystems.com This specificity is attributed to the precise fit of the molecule into the binding pocket of these receptors, a focus of ongoing SAR investigations.

Pharmacogenomic and Personalized Medicine Implications

The field of pharmacogenomics, which studies how genes affect a person's response to drugs, holds significant promise for tailoring treatments involving this compound to individual patients. youtube.comhumanjournals.com The vision of personalized medicine is to use molecular data to classify diseases better, develop targeted therapies, and treat patients with greater specificity and efficacy. nih.gov

Genetic variations can influence the metabolism and therapeutic response to drugs. humanjournals.com For this compound, variations in the genes encoding for adrenergic receptors or the enzymes that metabolize the compound, such as monoamine oxidase, could lead to inter-individual differences in efficacy and side effects. patsnap.com

Pharmacogenomic testing could potentially identify patients who are more or less likely to respond to this compound, or who might be at a higher risk for adverse events. mdpi.com This approach would allow for a more personalized and effective use of the drug. nih.govnih.gov Although still an emerging area, the application of pharmacogenomics to a widely used compound like this compound represents a significant step toward precision medicine. youtube.com

Exploration of Novel Therapeutic Targets and Mechanisms

While the primary action of this compound is as an α1-adrenergic agonist, research is ongoing to explore other potential therapeutic targets and mechanisms. nih.govnih.gov Some studies have indicated that phenylephrine (B352888) can induce the release of noradrenaline, suggesting an indirect mechanism of action that could be further investigated for therapeutic benefit. nih.gov

Additionally, understanding the downstream signaling pathways activated by this compound could reveal new therapeutic opportunities. medchemexpress.compatsnap.com For instance, its role in cardiac fibroblast proliferation and the activation of specific intracellular pathways could be relevant in the context of cardiac fibrosis. medchemexpress.com The exploration of such novel mechanisms is crucial for expanding the therapeutic potential of this compound beyond its current applications. researchgate.net

Intermolecular Interactions in Aqueous Systems and Formulation Science

The behavior of this compound in aqueous solutions is critical for its formulation and delivery. The interactions between the drug molecules and water, as well as with each other, are governed by a combination of forces.

Physicochemical Property Analysis (Density, Molar Volume, Viscosity, Surface Tension)

The physicochemical properties of this compound solutions, such as density, molar volume, viscosity, and surface tension, are essential for formulation development. Studies have shown that the density and viscosity of (R)-(-)-phenylephrine hydrochloride solutions in a methanol (B129727) and ethyl acetate (B1210297) binary solvent system are negatively correlated with temperature. researchgate.net Conversely, the solubility of the compound increases with temperature. researchgate.net These properties are influenced by the intermolecular interactions within the solution.

Physicochemical Data for this compound

Property Value Source
Molecular Weight 203.67 g/mol rndsystems.com
Melting Point 140-145 °C nih.gov

This table presents some of the key physicochemical properties of this compound.

Hydrogen Bonding and Electrostatic Interaction Characterization

In aqueous solutions, this compound, a charged molecule, engages in significant intermolecular interactions. diva-portal.orgresearchgate.net Hydrogen bonding and electrostatic interactions are the primary forces governing its behavior. nih.gov The hydroxyl and amine groups of the phenylephrine molecule can form hydrogen bonds with water molecules. nih.govrsc.org

These interactions are crucial for the solubility and stability of the compound in aqueous formulations. diva-portal.org The study of cation-cation hydrogen bonds in related compounds like synephrine (B1677852) provides insights into the types of interactions that can occur. rsc.org Understanding these forces at a molecular level is key to designing stable and effective pharmaceutical formulations. nih.gov The ionization of the drug and the surrounding medium is also a critical factor influencing these interactions. nih.gov

Advanced Analytical Technologies for Comprehensive Characterization

A variety of advanced analytical techniques are employed for the comprehensive characterization of this compound. High-performance liquid chromatography (HPLC) is a widely used method for its analysis. sielc.com Spectrophotometric methods, including UV-visible spectrophotometry, have also been developed for its quantification in pharmaceutical dosage forms. researchgate.nettijer.org

More advanced techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offer higher sensitivity and selectivity for the quantitation of this compound, especially in complex matrices. thermofisher.com These methods are crucial for quality control during manufacturing and for research purposes. thermofisher.com Other analytical approaches include flow injection analysis and oxidative coupling reactions for spectrophotometric determination. researchgate.netimpactfactor.org The continuous development of these analytical technologies ensures the accurate and reliable characterization of this important pharmaceutical compound.

Translational Research Bridging Preclinical and Clinical Observations

Translational research for this compound focuses on bridging the gap between foundational preclinical findings and their ultimate application and observation in human clinical settings. nih.gov This "bench-to-bedside" approach is critical for validating therapeutic targets, understanding mechanistic discrepancies, and improving the predictive value of animal models for clinical outcomes. nih.govresearchgate.net The journey of this compound from laboratory investigation to clinical use provides a clear example of this translational process, particularly in understanding its vascular and cardiovascular effects.

The foundational preclinical observation for this compound is its function as a potent and selective α1-adrenergic receptor agonist. patsnap.comnih.gov In numerous preclinical animal models, from rodents to non-human primates, intravenously administered phenylephrine consistently produces a significant increase in arterial blood pressure. fda.gov This effect is attributed to the activation of α1-adrenoceptors on vascular smooth muscle, which initiates a cellular signaling cascade involving Gq proteins and phospholipase C, leading to vasoconstriction. patsnap.com These preclinical studies firmly established the mechanistic basis for its use as a vasopressor. patsnap.comfda.gov

These well-established preclinical findings directly translate to its primary clinical application: treating hypotension, particularly in settings of vasodilation such as during anesthesia or in septic shock. patsnap.comnih.gov Clinical trials and extensive clinical use have confirmed that intravenous this compound effectively increases mean arterial pressure in patients, mirroring the hypertensive response observed in animal models. nih.govfda.gov The U.S. Food and Drug Administration's approval of phenylephrine injections for raising blood pressure in adults with clinically significant hypotension is built upon this strong translational evidence, relying on both new clinical data and the wealth of existing literature from preclinical and clinical studies. nih.govfda.govfda.gov

Furthermore, the development of animal models that more accurately reflect human disease states is a key goal of translational science. In cardiovascular research, a mouse model of heart failure was recently developed using a combination of isoprenaline and phenylephrine. nih.govfrontiersin.org This preclinical model aims to better simulate the pathophysiology of human heart failure by activating both the sympathetic nervous system (SNS) and the renin-angiotensin-aldosterone system (RAAS), which are crucial in the human condition. nih.govfrontiersin.org The findings from such models are vital for testing new therapeutic strategies before they advance to human trials.

The translation from preclinical to clinical research is also evident in the evaluation of different formulations and routes of administration. While intravenous administration has predictable effects due to bypassing first-pass metabolism, the efficacy of oral formulations has shown significant translational gaps. patsnap.com Preclinical models can help determine basic absorption and metabolism, but clinical trials are essential to confirm efficacy. For example, a randomized, placebo-controlled clinical trial investigating a modified-release oral tablet of phenylephrine for nasal congestion found it was not more effective than placebo, highlighting a disconnect between the compound's known vasoconstrictive mechanism and its practical efficacy in a specific clinical context. nih.gov

The table below summarizes key translational observations, comparing findings from preclinical models to those from human clinical trials.

FeaturePreclinical Observation (Animal/In Vitro Models)Clinical Observation (Human Trials)Concordance/Discordance
Primary Mechanism Potent, selective α1-adrenergic receptor agonist causing vasoconstriction. patsnap.comfda.govActs as an α1-adrenergic agonist to increase systemic vascular resistance. patsnap.comnih.govHigh Concordance
Primary Effect (IV) Consistently increases arterial blood pressure in various animal species. fda.govEffectively raises mean arterial pressure in hypotensive patients. nih.govHigh Concordance
Secondary Mechanisms Evidence of indirect noradrenaline release and potential α2/β-adrenoceptor activity in ex vivo models. nih.govresearchgate.netEffects are primarily attributed to direct α1-agonism; secondary effects are less clinically prominent.Discordance/Nuance
Oral Efficacy Demonstrates vasoconstrictive properties. Low bioavailability is known due to metabolism. patsnap.comClinical trials for oral decongestion have shown a lack of efficacy compared to placebo. nih.govDiscordance
Heart Failure Model Used with isoprenaline to create a mouse model that mimics human heart failure by activating SNS and RAAS. nih.govfrontiersin.orgUsed to manage blood pressure in heart failure patients, but not as a model inducer.Translational Application

This structured comparison illustrates the essential role of translational research. While core mechanistic principles often translate successfully, the complexities of human physiology, disease states, and drug metabolism create gaps that only well-designed clinical trials can bridge. nih.govnih.gov Future research will continue to refine preclinical models to improve their predictive power and further elucidate the nuanced effects of this compound in various clinical scenarios. reprocell.com

Q & A

Basic Research Questions

Q. What validated spectrophotometric methods are available for quantifying (S)-Phenylephrine Hydrochloride in pharmaceutical formulations?

  • Methodology :

  • Oxidative Coupling Reaction : React this compound with p-aminobenzophenone and potassium periodate to form a taupe-colored dye. Measure absorbance at 512 nm with linearity in 2.0–20 μg/mL (r² = 0.9986). LOD: 0.0094 μg/mL; LOQ: 0.0313 μg/mL .
  • UV-Spectrophotometry : Use alkaline media for dissolution studies. Validation parameters include specificity, linearity (0.01–0.1 mg/cm³), precision (RSD ≤ 0.07%), and recovery accuracy (98–102%) .

Q. How can elemental impurities in this compound be assessed for compliance with pharmacopeial standards?

  • Methodology :

  • Follow USP <232>, <233>, and ICH Q3D guidelines. Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify impurities (e.g., heavy metals). Predefined thresholds for Class 1–3 elements (e.g., Pb ≤ 5 ppm) ensure material safety .

Q. What are the critical parameters for developing a stability-indicating HPLC method for this compound?

  • Methodology :

  • Optimize mobile phase (e.g., phosphate buffer:acetonitrile, 70:30 v/v), column (C18, 250 mm × 4.6 mm), flow rate (1.0 mL/min), and detection (UV at 272 nm). Validate specificity via forced degradation (acid/alkali, oxidative stress) and confirm resolution from degradation products .

Advanced Research Questions

Q. How can machine learning models improve solubility predictions of this compound in supercritical CO₂?

  • Methodology :

  • Use quantitative structure-property relationship (QSPR) models with artificial neural networks (ANN) or support vector regression (SVR). Input descriptors include molecular weight, dipole moment, and CO₂ density. Validate against experimental solubility data (R² > 0.95) and compare with density-dependent empirical models .

Q. What strategies resolve contradictions in pharmacokinetic data for this compound enantiomers?

  • Methodology :

  • Employ chiral chromatography (e.g., Chiralpak AD-H column) with polar organic mode (methanol:ethanol, 90:10) to separate (R)- and (S)-enantiomers. Validate using deuterated standards (e.g., Phenylephrine-2,4,6-d3 hydrochloride) to track metabolic pathways and assess stereospecific clearance .

Q. How to design a stability study for this compound under varying storage conditions?

  • Methodology :

  • Conduct accelerated stability testing (40°C/75% RH for 6 months) and long-term studies (25°C/60% RH for 24 months). Analyze degradation products via LC-MS and quantify using validated methods. Correlate impurity profiles (e.g., oxidation byproducts) with temperature/humidity stressors .

Q. What analytical approaches enable simultaneous quantification of this compound in multi-component formulations?

  • Methodology :

  • Develop a reversed-phase HPLC method with gradient elution (0.1% TFA in water:acetonitrile). Validate for specificity against co-formulated drugs (e.g., nitrofural, diphenhydramine). Linearity ranges: 0.499–0.749 mg/mL for phenylephrine; precision (RSD < 2%) and recovery (95–105%) .

Methodological Notes

  • Spectrophotometric Validation : Always include ICH Q2(R1) parameters (linearity, precision, accuracy) and cross-validate with pharmacopeial methods (e.g., USP monograph) .
  • Impurity Profiling : Combine ICP-MS for elemental impurities and LC-HRMS for organic degradation products to meet regulatory compliance .
  • Machine Learning : Use open-source tools (e.g., scikit-learn) for QSPR model optimization and cross-validate with experimental datasets to minimize overfitting .

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(S)-Phenylephrine Hydrochloride

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